4-Fluoro-6-nitro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQPOTVNLDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646211 | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-01-4 | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-6-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Fluoro-6-nitro-1H-indazole, a valuable heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a plausible and scientifically sound synthetic strategy based on established methodologies for analogous compounds. The information herein is intended to serve as a foundational resource for researchers undertaking the synthesis of this and related indazole derivatives.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable commercially available starting material. A logical approach involves the strategic introduction of the required fluoro and nitro functionalities onto a benzene ring, followed by the construction of the pyrazole ring to form the indazole core.
A plausible synthetic route starts from 2,4-difluoronitrobenzene, proceeds through a selective nucleophilic aromatic substitution to introduce an amino group, followed by nitration, and finally, diazotization and cyclization to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following experimental protocols are proposed based on analogous reactions found in the literature for the synthesis of structurally related compounds. Researchers should consider these as a starting point and may need to optimize the conditions for the specific substrate.
Step 1: Synthesis of 4-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene
This step involves the selective nucleophilic aromatic substitution of a fluoride ion by an amino group.
-
Materials:
-
2,4-Difluoronitrobenzene
-
Aqueous Ammonia (28-30%)
-
Ethanol (optional, as a co-solvent)
-
-
Procedure:
-
In a sealed pressure vessel, charge 2,4-difluoronitrobenzene and a stoichiometric excess of aqueous ammonia. Ethanol may be added to improve solubility.
-
Heat the mixture with stirring to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction (typically several hours), cool the vessel to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-Fluoro-2,6-dinitroaniline from 4-Fluoro-2-nitroaniline
This step involves the nitration of the aniline derivative. The amino group is a strong activating group, and its directing effect needs to be carefully managed.
-
Materials:
-
4-Fluoro-2-nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-Fluoro-2-nitroaniline in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Step 3: Synthesis of this compound from 4-Fluoro-2,6-dinitroaniline
This final step involves the formation of the indazole ring via diazotization of one amino group and subsequent intramolecular cyclization with reduction of the other nitro group.
-
Materials:
-
4-Fluoro-2,6-dinitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%)
-
A reducing agent (e.g., Tin(II) chloride - SnCl₂, Sodium sulfite - Na₂SO₃)
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve 4-Fluoro-2,6-dinitroaniline in a suitable acid (e.g., a mixture of sulfuric acid and water or acetic acid) and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for a short period to ensure complete diazotization.
-
To the solution of the diazonium salt, add a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) portion-wise at a low temperature.
-
The reaction mixture is then allowed to warm to room temperature and may require heating to facilitate cyclization. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the pH is adjusted to be basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for similar synthetic transformations reported in the literature. This data can serve as a valuable reference for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
| Indazole Formation | 2-Methyl-3-nitroaniline | NaNO₂, Acetic Acid, 0 °C to RT | 4-Nitro-1H-indazole | ~99% |
| Indazole Formation | 2-Amino-3-nitrotoluene | NaNO₂, HCl, then heat | 4-Nitro-1H-indazole | Not specified |
| Indazole Formation | 2-Amino-5-bromo-3-nitrotoluene | NaNO₂, H₂SO₄, then heat | 6-Bromo-4-nitro-1H-indazole | 52% |
General Methodologies for Indazole Synthesis
The synthesis of the indazole core can be achieved through various named reactions. The choice of method often depends on the available starting materials and the desired substitution pattern on the indazole ring.
An In-depth Technical Guide to 4-Fluoro-6-nitro-1H-indazole
CAS Number: 885520-01-4
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related fluoro-nitro-indazole analogues to present a broader context for its synthesis, potential biological activities, and applications.
Chemical Identity and Properties
This compound is a substituted indazole with a molecular formula of C₇H₄FN₃O₂. The presence of both a fluorine atom and a nitro group on the indazole scaffold makes it an interesting candidate for further chemical modifications and biological screening.[1] The indazole core is a prevalent motif in many biologically active compounds.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885520-01-4 | [1] |
| Molecular Formula | C₇H₄FN₃O₂ | [1] |
| Molecular Weight | 181.12 g/mol | [1] |
| Purity (typical) | ≥97% | [1] |
Synthesis and Purification
General Synthetic Approach
The synthesis of substituted indazoles often involves the cyclization of appropriately substituted ortho-toluidine or related precursors. For a 4-fluoro-6-nitro substitution pattern, a plausible synthetic route could involve the following key steps, as illustrated in the generalized workflow below.
Caption: Generalized synthetic workflow for substituted indazoles.
Illustrative Experimental Protocol (Adapted from a related synthesis)
The following protocol for a related bromo-fluoro-indazole provides insight into the potential reagents and conditions that could be adapted for the synthesis of this compound.
Synthesis of 4-Bromo-6-fluoro-1H-indazole (for illustrative purposes):
-
Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene is used as the initial reactant.[4]
-
Formation of an Enamine Intermediate: The starting material is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in dioxane at elevated temperatures (e.g., 100°C).[4] This step forms a key intermediate.
-
Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using reagents like iron powder in acetic acid at high temperatures (e.g., 110°C) or through catalytic hydrogenation using a catalyst such as Raney nickel with a hydrogen source like hydrazine monohydrate.[4]
-
Work-up and Purification: Following the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques like column chromatography to yield the final indazole product.[4]
Note: The synthesis of this compound would require an appropriately substituted starting material, and the reaction conditions would need to be optimized.
Potential Biological Activity and Applications
While no specific biological data for this compound has been found, the indazole scaffold, particularly when substituted with nitro and fluoro groups, is of significant interest in drug discovery.
Inferred Biological Relevance
-
Anticancer Activity: Numerous indazole derivatives have been investigated as anticancer agents.[5][6] The presence of a nitro group and a fluorine atom can enhance the therapeutic efficacy of such compounds.[1] For instance, studies on other 5-nitro-indazole derivatives have shown potent anticancer activity against various cell lines.[1]
-
Antimicrobial and Antifungal Activity: The indazole nucleus is a core component of various antimicrobial and antifungal agents.[6]
-
Enzyme Inhibition: Substituted indazoles have been developed as inhibitors for a range of enzymes, including kinases, which are crucial targets in cancer therapy and other diseases.[7] For example, a related compound, 4-Bromo-6-fluoro-1H-indazole, is used as an intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania species, suggesting that the 6-nitroindazole scaffold has potential as a starting point for the development of new antileishmanial drugs.[9]
Table 2: Biological Activities of Selected Nitro-Substituted Indazole Derivatives (Illustrative Examples)
| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference |
| 5-nitro-1H-indazole-1-carboxamide derivatives | Anticancer, Antioxidant, Antimicrobial | A549 and MCF7 cell lines, DPPH and ABTS assays, various bacterial and fungal strains | Certain derivatives showed potent anticancer and antioxidant activity. Substitutions on the benzene ring significantly influenced antimicrobial efficacy. | [1] |
| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania major, Leishmania infantum, Leishmania tropica | Some derivatives showed potent growth inhibition of Leishmania species, with molecular modeling suggesting interaction with the trypanothione reductase enzyme. | [9] |
| 6-nitro-benzo[g]indazole derivatives | Antiproliferative, Antibacterial | NCI-H460 lung carcinoma cell line, N. gonorrhoeae | Showed IC₅₀ values in the low micromolar range against the cancer cell line and antibacterial activity with no hemolytic activity. | [6] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Caption: Potential derivatization workflow of this compound.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of drug discovery and materials science. While specific experimental and biological data for this compound are limited, the broader family of fluoro-nitro-indazoles has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its properties, potential synthetic routes, and likely applications, encouraging further research into the specific characteristics and utility of this compound. Researchers are advised to consult specialized chemical suppliers for availability and safety information.
References
- 1. longdom.org [longdom.org]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its core physicochemical characteristics and outlines relevant experimental methodologies.
Core Physical and Chemical Properties
This compound is a substituted indazole with the chemical formula C₇H₄FN₃O₂.[1] It is typically available as an off-white to light yellow solid with a purity of around 97%.[1][2]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | [1] |
| Molecular Weight | 181.12 g/mol | [1][3] |
| CAS Number | 885520-01-4 | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Density | 1.629 g/cm³ | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
While specific experimental protocols for the determination of all physical properties of this compound are not detailed in the available literature, standard methodologies for solid organic compounds would be employed. Below are representative protocols for key analytical procedures.
Synthesis of 4-Nitro-6-fluoroindazole
A reported synthesis for the isomeric compound 4-nitro-6-fluoroindazole involves the following steps[2]:
-
Starting Material Preparation : 5-Fluoro-3-nitro-2-methylaniline (50 mg, 0.294 mmol) is dissolved in acetic acid (10 mL).
-
Diazotization : The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (3 mL, containing 44.6 mg, 0.588 mmol) is added slowly.
-
Reaction : The mixture is then allowed to warm to room temperature and is stirred for 6 hours.
-
Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation : Upon completion, the final product, 4-nitro-6-fluoroindazole, is obtained as an orange-colored powder. The reported yield is 43.5% (18.3 mg).[2]
A general workflow for the synthesis is depicted below.
References
A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-fluoro-6-nitro-1H-indazole. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Furthermore, it outlines comprehensive, generic experimental protocols for acquiring these spectra, serving as a valuable resource for the synthesis and characterization of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of similar compounds, including 4-fluoro-1H-indazole and 6-nitro-1H-indazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.3 | s | - |
| H-5 | ~8.6 | d | ~2.0 |
| H-7 | ~7.9 | d | ~9.0 |
| N-H | >10 | br s | - |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 (d, JC-F ≈ 15 Hz) |
| C-4 | ~155 (d, JC-F ≈ 250 Hz) |
| C-5 | ~115 |
| C-6 | ~150 |
| C-7 | ~110 (d, JC-F ≈ 5 Hz) |
| C-7a | ~140 |
Predicted in DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 4-F | -110 to -125 | m |
Predicted with CFCl₃ as a reference
Table 4: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Medium, Broad |
| C-H Aromatic Stretch | 3100-3200 | Medium |
| NO₂ Asymmetric Stretch | 1520-1560 | Strong |
| NO₂ Symmetric Stretch | 1340-1360 | Strong |
| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch | 1100-1250 | Strong |
| C-N Stretch | 1250-1350 | Medium |
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 181.03 |
| [M-NO₂]⁺ | 135.04 |
| [M-HNO₂]⁺ | 134.03 |
Experimental Protocols
The following are detailed, generic methodologies for the spectroscopic analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Use a suitable reference standard, such as CFCl₃.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information herein is intended to aid in the structural elucidation and characterization of this compound and related derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a standard deuterated solvent such as DMSO-d₆. The predicted values are derived from the analysis of substituent effects on the indazole ring system, drawing comparisons with known data for various fluoro- and nitro-substituted indazoles.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.5 - 8.7 | s | - | 1H |
| H-5 | ~8.2 - 8.4 | d | ~2.0 | 1H |
| H-7 | ~8.8 - 9.0 | d | ~1.5 | 1H |
| N-H | ~13.5 - 14.5 | br s | - | 1H |
Note: These are estimated values and the actual experimental data may vary. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Structural Analysis and Rationale for Predicted Spectrum
The predicted ¹H NMR spectrum is based on the following analysis of the substituent effects on the 1H-indazole core:
-
H-3: This proton is part of the pyrazole ring and is expected to resonate at a relatively downfield position. Its chemical shift is influenced by the overall electron density of the heterocyclic system.
-
H-5: This proton is situated on the benzene ring and is expected to appear as a doublet due to coupling with the H-7 proton. The electron-withdrawing nitro group at the para-position (relative to H-5) will deshield this proton, shifting it downfield.
-
H-7: This proton is also on the benzene ring and will appear as a doublet due to coupling with the H-5 proton. The strong electron-withdrawing effect of the adjacent nitro group at position 6 will cause significant deshielding, making it the most downfield of the aromatic protons. The fluorine atom at position 4 will also have a deshielding effect, though to a lesser extent.
-
N-H: The proton on the nitrogen atom of the pyrazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. It typically appears at a very downfield chemical shift.
Experimental Protocols
While a specific protocol for this compound is not available, the following general methodology can be employed for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 16 ppm is appropriate to cover the expected chemical shifts.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like TMS.
Logical Relationships and Coupling Network
The following diagram illustrates the expected through-bond coupling interactions and the relative chemical shifts of the protons in this compound.
Caption: Predicted proton relationships in this compound.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Experimental verification is essential to confirm and refine these predictions. The provided protocols and analysis will be a valuable resource for researchers working with this and similar molecular scaffolds.
Navigating the Structural Landscape of 4-Fluoro-6-nitro-1H-indazole: A Technical Guide to its 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this guide offers a predictive overview based on established substituent effects on the indazole scaffold, alongside detailed experimental protocols for its synthesis and NMR analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.
Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the introduction of a fluorine atom at the C-4 position and a nitro group at the C-6 position significantly influences the electron distribution within the bicyclic ring system, leading to predictable shifts in the 13C NMR spectrum.
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from an analysis of experimentally determined data for structurally related compounds, including 6-nitro-1H-indazole and other substituted nitroindazoles. The expected multiplicity of each signal, arising from C-F coupling, is also indicated.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (nJCF) |
| C-3 | 135 - 140 | d, 3JCF ≈ 3-5 Hz |
| C-3a | 120 - 125 | d, 2JCF ≈ 15-20 Hz |
| C-4 | 155 - 160 | d, 1JCF ≈ 240-250 Hz |
| C-5 | 110 - 115 | d, 2JCF ≈ 20-25 Hz |
| C-6 | 145 - 150 | s |
| C-7 | 115 - 120 | d, 3JCF ≈ 5-10 Hz |
| C-7a | 140 - 145 | s |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are expected in a solvent like DMSO-d6. Coupling constants (J) are given in Hertz (Hz). 'd' denotes a doublet and 's' denotes a singlet.
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound can be adapted from established procedures for related indazoles. One potential pathway involves the cyclization of a suitably substituted o-toluidine derivative.
Materials:
-
3-Fluoro-5-nitro-2-methylaniline
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Stannous chloride (SnCl2) or other suitable reducing agent
-
Anhydrous sodium sulfate (Na2SO4)
-
Organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: Dissolve 3-fluoro-5-nitro-2-methylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reductive Cyclization: In a separate flask, prepare a solution of a reducing agent, such as stannous chloride, in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the diazonium salt solution to the reducing agent solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
13C NMR Data Acquisition
Instrumentation and Parameters:
-
Spectrometer: A multinuclear NMR spectrometer with a proton frequency of at least 400 MHz.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of DMSO-d6.
-
13C NMR Experiment:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Advanced Experiments: To aid in the definitive assignment of the carbon signals, the following 2D NMR experiments are recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, which is invaluable for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which helps in assigning quaternary carbons and piecing together the molecular structure.
-
Visualization of the Structural Elucidation Workflow
The process of characterizing a novel compound such as this compound follows a logical workflow, beginning with synthesis and culminating in full structural assignment.
Caption: Workflow for the synthesis and structural elucidation of this compound.
An In-depth Technical Guide on the Solubility of 4-Fluoro-6-nitro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-nitro-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the indazole core, a fluorine atom, and a nitro group, suggest its potential as a scaffold for developing novel therapeutic agents. Understanding the solubility of this compound in a range of organic solvents is a critical first step in its preclinical development. Solubility data is essential for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.
-
Formulation Development: Designing suitable dosage forms with optimal bioavailability.
-
In Vitro and In Vivo Screening: Preparing stock solutions and ensuring accurate compound concentrations in biological assays.
This technical guide offers a comprehensive overview of the methodologies required to determine the solubility of this compound and a template for presenting the resulting data.
Physicochemical Properties of this compound
While extensive solubility data is lacking, some key physicochemical properties can be found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | [1][2] |
| Molecular Weight | 181.12 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2] |
Note: This information is based on available data for 4-nitro-6-fluoroindazole, which is an isomer. Specific data for the 4-fluoro-6-nitro isomer may vary slightly.
Quantitative Solubility Data
As previously mentioned, specific quantitative solubility data for this compound in various organic solvents is not currently published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at different temperatures to understand the thermodynamic properties of the dissolution process.
Table 1: Solubility of this compound in Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask Method | ||
| 37 | ||||
| e.g., Methanol | 25 | |||
| 37 | ||||
| e.g., Ethanol | 25 | |||
| 37 | ||||
| e.g., Acetone | 25 | |||
| 37 | ||||
| e.g., Acetonitrile | 25 | |||
| 37 | ||||
| e.g., Dichloromethane (DCM) | 25 | |||
| 37 | ||||
| e.g., Ethyl Acetate | 25 | |||
| 37 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3]
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
5.2. Hypothetical Signaling Pathway Inhibition
Indazole derivatives are often investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical scenario where a this compound derivative inhibits a generic kinase signaling pathway.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method, along with the provided templates for data presentation, will aid in the systematic evaluation of this compound's solubility profile. Such data is indispensable for advancing the research and development of this compound-based compounds as potential therapeutic agents. Researchers are encouraged to perform these studies and contribute the findings to the scientific community.
References
In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in research and drug development. This document outlines potential degradation pathways, recommended storage and handling procedures, and a framework for experimental stability assessment based on established principles for related chemical structures.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability.
| Property | Value |
| Molecular Formula | C₇H₄FN₃O₂ |
| Molecular Weight | 181.12 g/mol |
| Appearance | Typically a solid powder |
| Melting Point | Not consistently reported, requires experimental determination |
| Solubility | Expected to be soluble in polar organic solvents |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the stability of this compound. The following conditions are recommended based on the general guidelines for nitroaromatic and fluorinated heterocyclic compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Light | Protect from light by using amber-colored vials or storing in the dark. | Nitroaromatic compounds can be susceptible to photolytic degradation. |
| Moisture | Keep in a tightly sealed container to prevent moisture ingress. | Moisture can facilitate hydrolytic degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong reducing agents. | To prevent hazardous reactions and degradation of the compound. |
Handling Precautions:
Due to the presence of fluoro and nitro groups, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the chemistry of its functional groups. Forced degradation studies are necessary to definitively identify these pathways.
-
Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: While the nitroaromatic system is generally resistant to oxidation, other parts of the molecule could be susceptible.
-
Reduction: The nitro group is susceptible to reduction, which can lead to the formation of amino-indazole derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, particularly due to the presence of the nitroaromatic chromophore.
-
Thermal Degradation: Elevated temperatures can lead to decomposition. The presence of the fluorine atom may enhance thermal stability compared to non-fluorinated analogs.
The following diagram illustrates the logical flow of a forced degradation study to investigate these potential pathways.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.
Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.
Forced Degradation Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M or 1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis. |
| Basic Hydrolysis | Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M or 1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |
| Oxidative Degradation | Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. |
| Photolytic Degradation | Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration. A dark control sample should be run in parallel. |
| Thermal Degradation | Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period. |
Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required to separate the parent compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks. |
The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.
Caption: Logical workflow for the development of a stability-indicating HPLC method.
Characterization of Degradation Products
Degradation products can be identified and characterized using hyphenated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the major degradation products after isolation.
Summary of Quantitative Data Presentation
While no specific quantitative stability data for this compound is publicly available, the results of forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Incubation Time | Incubation Temperature | % Assay of Parent Compound | % Total Impurities | Major Degradant (RT) |
| Control | 0 | Room Temp. | 100.0 | <0.1 | - |
| 0.1 M HCl | 24 h | 60°C | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 h | 60°C | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 h | Room Temp. | Data to be generated | Data to be generated | Data to be generated |
| Photolytic | 24 h | Controlled | Data to be generated | Data to be generated | Data to be generated |
| Thermal (Solid) | 48 h | 80°C | Data to be generated | Data to be generated | Data to be generated |
| Thermal (Solution) | 48 h | 80°C | Data to be generated | Data to be generated | Data to be generated |
This table serves as a template for presenting experimentally derived stability data.
Conclusion
The stability of this compound is a critical parameter for its successful use in research and development. Based on its chemical structure, it is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere, and away from strong oxidizing and reducing agents. A comprehensive understanding of its degradation profile can be achieved through systematic forced degradation studies, employing a validated stability-indicating HPLC method for analysis, and advanced spectroscopic techniques for the characterization of any degradation products. The protocols and frameworks provided in this guide offer a robust starting point for these essential investigations.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By understanding its reactive sites, researchers can better design synthetic routes, predict reaction outcomes, and develop novel derivatives with desired biological activities.
Core Concepts: Electrophilicity and Nucleophilicity in this compound
The reactivity of this compound is governed by the interplay of the inherent electronic properties of the indazole ring system and the influence of its substituents: the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F).
Nucleophilic Sites: The nucleophilic character of the indazole ring is primarily associated with the lone pair of electrons on the nitrogen atoms and the π-electron system of the aromatic rings. The N1 and N2 atoms of the pyrazole ring are potential sites for electrophilic attack. Deprotonation of the N1-H enhances the nucleophilicity of the indazole anion. The benzene ring can also act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is significantly diminished by the electron-withdrawing substituents.
Electrophilic Sites: The presence of the strongly electron-withdrawing nitro group at the C6 position and the fluorine atom at the C4 position renders the benzene ring electron-deficient and thus susceptible to nucleophilic attack. The carbon atoms attached to these substituents (C4 and C6), as well as the other carbon atoms of the benzene ring (C5 and C7), are potential electrophilic centers. Nucleophilic aromatic substitution (SNAr) is a key reaction type for this class of compounds.
Theoretical Prediction of Reactive Sites
Computational chemistry provides valuable insights into the electronic distribution and reactivity of molecules. Density Functional Theory (DFT) calculations can predict molecular properties that correlate with electrophilicity and nucleophilicity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to greater nucleophilicity.
-
LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy corresponds to greater electrophilicity.
Table 1: Calculated Quantum Chemical Parameters for 4-Substituted Indazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Softness (S) | Electronegativity (χ) |
| 4-Fluoro-1H-indazole | -6.53 | -0.82 | 5.71 | 2.86 | 0.35 | 3.68 |
| 4-Chloro-1H-indazole | -6.61 | -1.09 | 5.52 | 2.76 | 0.36 | 3.85 |
| 4-Bromo-1H-indazole | -6.58 | -1.14 | 5.44 | 2.72 | 0.37 | 3.86 |
Data extrapolated from a DFT study on corrosion inhibitors[1]. The calculations were performed at the B3LYP/6-31G++(d,p) level of theory.
The presence of a nitro group at the C6 position in this compound is expected to significantly lower both the HOMO and LUMO energy levels compared to 4-fluoro-1H-indazole. The LUMO energy, in particular, will be substantially lowered, making the molecule a much stronger electrophile.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, indicating centers of electron excess (nucleophilic) and electron deficiency (electrophilic). For this compound, it is predicted that:
-
The oxygen atoms of the nitro group will have significant negative charges.
-
The nitrogen atom of the nitro group will have a positive charge.
-
The nitrogen atoms of the pyrazole ring will have negative charges.
-
The carbon atoms attached to the fluorine (C4) and the nitro group (C6) will have positive charges, making them susceptible to nucleophilic attack.
Predicted Reactivity
Based on the theoretical considerations, the following reactivity patterns can be predicted for this compound:
Nucleophilic Reactions (The molecule as the electrophile)
The electron-deficient benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 and potentially the nitro group at C6 can act as leaving groups. The positions ortho and para to the nitro group (C5 and C7) are also activated for nucleophilic attack.
Caption: Predicted sites of nucleophilic attack on this compound.
Electrophilic Reactions (The molecule as the nucleophile)
Electrophilic attack will preferentially occur at the nitrogen atoms of the pyrazole ring, particularly N1, due to the availability of lone pair electrons. Electrophilic substitution on the benzene ring is expected to be very difficult due to the strong deactivating effect of the nitro and fluoro groups. If it were to occur, the least deactivated position would be C7.
Caption: Predicted sites of electrophilic attack on this compound.
Experimental Protocols
While specific experimental protocols for determining the electrophilic and nucleophilic sites of this compound are not extensively documented, the following are detailed, generalized methodologies based on established procedures for similar compounds.
Synthesis of this compound (A plausible route adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole)[2]
This protocol describes a potential synthetic route.
Workflow Diagram:
Caption: A plausible synthetic workflow for this compound.
Methodology:
-
Nitration of 3-Fluoro-5-nitrotoluene: To a stirred solution of 3-fluoro-5-nitrotoluene in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then poured onto crushed ice. The precipitated product, 2,5-dinitro-3-fluorotoluene, is filtered, washed with water, and dried.
-
Formation of the Enamine: A mixture of 2,5-dinitro-3-fluorotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in dioxane is heated at 100 °C for 16 hours. The solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: The crude enamine is dissolved in a mixture of ethanol and acetic acid. Iron powder is added portion-wise, and the mixture is heated at reflux for 4 hours. The reaction mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Nucleophilic Aromatic Substitution (SNAr) with a Generic Nucleophile (e.g., an amine)
This protocol outlines a general procedure to probe the electrophilic sites.
Workflow Diagram:
References
Potential Biological Targets of 4-Fluoro-6-nitro-1H-indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of specific substituents, such as fluoro and nitro groups, can significantly modulate the pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of the potential biological targets of 4-Fluoro-6-nitro-1H-indazole derivatives. While direct experimental data for this specific class of compounds is limited in publicly available literature, this guide extrapolates potential targets and mechanisms of action based on the established activities of structurally related fluoro- and nitro-substituted indazole analogues. The content herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts.
Inferred Potential Biological Targets and Activities
Based on the biological activities of analogous indazole derivatives, this compound derivatives are predicted to exhibit a range of therapeutic effects, primarily in the areas of oncology and infectious diseases.
Anticancer Activity
The presence of both fluoro and nitro functionalities on the indazole ring suggests a strong potential for anticancer activity. Studies on related compounds indicate that these derivatives may act as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Potential Kinase Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Several fluorinated indazole derivatives have been identified as potent inhibitors of FGFRs.[1][2] Inhibition of the FGFR signaling pathway can disrupt tumor growth and vascularization.
-
Phosphoinositide 3-Kinases (PI3Ks): Fluorinated indazoles have also been investigated as inhibitors of PI3Ks, which are key components of a signaling pathway frequently dysregulated in cancer.[3]
-
Polo-like Kinase 4 (PLK4): Indazole-based compounds have shown potent inhibitory activity against PLK4, a critical regulator of centriole duplication.[4] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.
-
Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic progression.[2]
Other Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Structurally similar indazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as cleaved caspase-3, Bax, and Bcl-2.[5]
-
Inhibition of Mitochondrial F1F0-ATPase: Certain 4-fluoropyrazole derivatives, structurally related to the indazole core, have demonstrated inhibitory activity against mitochondrial F1F0-ATPase, suggesting a potential mechanism for inducing cytotoxicity in tumor cells.[3]
Antimicrobial and Antiparasitic Activity
The nitro group is a well-known pharmacophore in antimicrobial and antiparasitic agents.[6] Therefore, this compound derivatives are likely to possess activity against a range of pathogens.
Potential Targets in Infectious Diseases:
-
Trypanothione Reductase (TryR): In the context of leishmaniasis, 3-chloro-6-nitro-1H-indazole derivatives have been investigated as inhibitors of Trypanothione Reductase, an essential enzyme in the parasite's defense against oxidative stress.[7] Given the structural similarity, this enzyme represents a plausible target for this compound derivatives.
Quantitative Data for Structurally Related Indazole Derivatives
The following tables summarize the biological activity of various fluoro- and nitro-substituted indazole derivatives from the literature. This data provides a valuable reference for predicting the potential potency of this compound derivatives.
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |
| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | [8] |
| Fluorinated Indazole Derivatives (41-46) | T-cells | pIC50 ≥ 5 | [3] |
| Indazole-based PLK4 Inhibitor (C05) | IMR-32, MCF-7, H460 | < 0.0001 | [4] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC50 (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 11 | L. infantum | 6 |
| 13 | L. major | 38 |
Data extracted from a technical guide by BenchChem.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
Caption: General workflow for synthesis and evaluation of 1H-indazole derivatives.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[12]
Materials:
-
Recombinant kinase (e.g., FGFR, PI3K)
-
Kinase-specific substrate
-
ATP
-
This compound derivatives
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer
Protocol:
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add the luminescent ATP detection reagent to stop the kinase reaction and generate a light signal. Incubate for 10-30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathway Visualization
The following diagram illustrates the potential inhibitory effect of a this compound derivative on a generic receptor tyrosine kinase (RTK) signaling pathway, such as the FGFR pathway.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
While direct experimental evidence for the biological targets of this compound derivatives is currently emerging, the analysis of structurally similar compounds provides a strong foundation for guiding future research. The potential for these derivatives to act as kinase inhibitors in an anticancer context and as inhibitors of key parasitic enzymes warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for the synthesis and comprehensive biological evaluation of this promising class of compounds. In silico prediction methods can further aid in prioritizing potential targets for experimental validation.[13][14]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 4-Fluoro-6-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 4-Fluoro-6-nitro-1H-indazole. While direct experimental data on the biological screening of this specific compound is not currently available in peer-reviewed literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally related 6-nitro-1H-indazole and 4-fluoro-1H-indazole derivatives. This guide covers the synthesis, potential anticancer and antimicrobial activities, and detailed experimental protocols for the initial biological screening of the title compound. All quantitative data for related compounds is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of specific substituents, such as nitro groups and halogens, can significantly modulate the biological profile of the indazole core. The nitro group, an electron-withdrawing moiety, is a common feature in many biologically active compounds, while fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability.
This guide focuses on the initial biological screening of this compound, a compound that combines these key functionalities. In the absence of direct experimental data, this document serves as a roadmap for researchers, providing a theoretical framework and practical methodologies for its evaluation.
Synthesis
A general synthetic approach could involve the following key steps:
-
Nitration of a fluorinated aniline precursor.
-
Diazotization of the resulting amino group.
-
Intramolecular cyclization to form the indazole ring.
Researchers should refer to established protocols for the synthesis of nitroindazoles and exercise appropriate caution when handling nitrated compounds and diazonium salts.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for initial screening in the following areas:
Anticancer Activity
Indazole derivatives are well-represented among anticancer agents, with some compounds having reached clinical use.[1][4] The 6-nitro-indazole scaffold, in particular, has been explored for its antiproliferative effects. For example, certain 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated notable activity against lung carcinoma cell lines.[5]
The proposed mechanism of action for many anticancer indazoles involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom in this compound may contribute to its binding affinity for kinase targets.
Antimicrobial Activity
The indazole nucleus is also a key component of various antimicrobial agents. Specifically, derivatives of 6-nitro-1H-indazole have shown promising activity against various pathogens. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as potential antileishmanial candidates.
The mode of action for antimicrobial indazoles can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitro group can be a critical pharmacophore in some antimicrobial compounds, undergoing bioreduction in microbial cells to generate cytotoxic reactive species.
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following tables summarize the biological activity data for structurally related 6-nitro-indazole and other indazole derivatives.
Table 1: Antiproliferative Activity of Selected Benzo[g]indazole Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 11a (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 11b (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 12a (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 12b (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |
Table 2: Antibacterial Activity of Selected Benzo[g]indazole Derivatives [5]
| Compound | Organism | MIC (µg/mL) |
| 12a (nitro-based) | Neisseria gonorrhoeae | 250 |
| 13b (nitro-based) | Neisseria gonorrhoeae | 62.5 |
Table 3: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Leishmania Species | IC50 (µM) |
| 13 | Leishmania major | Data reported as promising |
| 11 | Leishmania tropica | Active |
| 13 | Leishmania tropica | Active |
| 4, 5, 7, 10-13 | Leishmania infantum | Strong to moderate activity |
Experimental Protocols
The following are detailed methodologies for the initial biological screening of this compound.
In Vitro Anticancer Screening: MTT Assay
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial/Fungal Strains: Standard and clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and initial biological screening of this compound.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Conclusion
While direct biological screening data for this compound is not yet available, the analysis of structurally related compounds strongly suggests its potential as a candidate for anticancer and antimicrobial drug discovery. The presence of both a nitro group and a fluorine atom on the indazole scaffold provides a compelling rationale for its initial biological evaluation. This technical guide offers a comprehensive framework for researchers to undertake such an investigation, from synthesis and experimental design to data interpretation. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising compound.
References
- 1. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4FN3O2) [pubchemlite.lcsb.uni.lu]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the N1-Functionalization of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 4-fluoro-6-nitro-1H-indazole at the N1 position. This key intermediate is of significant interest in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. The protocols outlined below are based on established methodologies for indazole chemistry and aim to provide a robust starting point for researchers.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic potential. Functionalization of the indazole core, particularly at the N1 and N2 positions, is a critical step in the development of novel drug candidates. The regioselectivity of these reactions is influenced by a subtle interplay of steric and electronic factors, as well as the choice of reagents and reaction conditions. Generally, the use of strong, non-hindered bases in polar aprotic solvents favors the formation of the thermodynamically more stable N1-substituted indazole.[1][2][3]
Factors Influencing N1 vs. N2 Regioselectivity
The outcome of the N-functionalization of indazoles is primarily dictated by the reaction conditions. The following diagram illustrates the key factors that influence the regioselectivity of the reaction.
References
Application Notes and Protocols for the Reduction of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Fluoro-6-nitro-1H-indazole to synthesize its corresponding amine, 4-Fluoro-1H-indazol-6-amine. This transformation is a critical step in the synthesis of various biologically active molecules, as the resulting aminoindazole scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The introduction of the amino group in place of the nitro group significantly alters the electronic properties of the indazole ring, rendering it a versatile intermediate for further functionalization.
This guide outlines three widely employed and effective methods for this reduction:
-
Catalytic Hydrogenation: A clean and highly efficient method utilizing a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source.
-
Metal-Acid Reduction: A classic and cost-effective approach using metals like iron or tin in an acidic medium.
-
Hydrazine-Metal Reduction: A common method employing hydrazine hydrate in the presence of a metal catalyst like Raney Nickel.
These protocols are intended to offer a comprehensive guide for performing this synthetic transformation, covering reaction setup, workup procedures, and purification.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the typical reaction conditions and expected outcomes for the different methods of reducing this compound. The data is compiled from established procedures for analogous compounds and represents typical experimental parameters.
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂ gas (balloon or Parr apparatus), 10% Pd/C | Ethanol, Methanol | Room Temp. | 2-16 h | >90% | Clean reaction with simple work-up. Requires specialized hydrogenation equipment. Catalyst can be flammable. |
| Metal-Acid Reduction | Iron powder, Acetic Acid | Acetic Acid | 110°C | 1.5 h | ~80-90% | Cost-effective and straightforward setup.[2] Requires careful temperature control and filtration to remove iron salts. |
| Hydrazine-Metal Reduction | Hydrazine monohydrate, Raney Nickel | Methanol/THF | 0°C to RT | 5 h | ~37% (for an analogous bromo-fluoro-indole) | Avoids the need for high-pressure hydrogen gas.[2] Hydrazine is toxic and Raney Nickel is pyrophoric and must be handled with care. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general and highly effective method for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or balloon setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under the inert atmosphere.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus or affix a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Fluoro-1H-indazol-6-amine.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Method 2: Reduction with Iron in Acetic Acid
This is a classical and cost-effective method for nitro group reduction.[2]
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Celite® or a similar filter aid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of iron powder (typically 3-5 equivalents) in glacial acetic acid.
-
Heating: Heat the iron suspension to 110°C with vigorous stirring.[2]
-
Addition of Starting Material: Prepare a solution of this compound (1.0 eq) in glacial acetic acid and add it portion-wise to the hot iron suspension over 30 minutes.[2]
-
Reaction: Maintain the reaction mixture at 110°C for approximately 1.5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with water and saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude 4-Fluoro-1H-indazol-6-amine by column chromatography if necessary.
Method 3: Reduction with Hydrazine and Raney Nickel
This method provides an alternative to catalytic hydrogenation with gaseous hydrogen.[2]
Materials:
-
This compound
-
Raney Nickel (aqueous slurry)
-
Hydrazine monohydrate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Celite® or a similar filter aid
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of MeOH:THF.[2]
-
Catalyst Addition: Add an aqueous slurry of Raney Nickel to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Hydrazine Addition: Slowly add hydrazine monohydrate (1.5 eq) dropwise to the cooled reaction mixture.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with EtOAc.[2]
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Fluoro-1H-indazol-6-amine by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Reaction scheme for catalytic hydrogenation of this compound.
Caption: Reaction scheme for the reduction using iron in acetic acid.
References
Application Notes and Protocols for the Synthesis of 4-Fluoro-6-amino-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-amino-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted indazole core is a key pharmacophore in a variety of biologically active molecules. This document provides detailed protocols for the synthesis of 4-fluoro-6-amino-1H-indazole from its nitro precursor, 4-fluoro-6-nitro-1H-indazole. The primary transformation involves the reduction of the aromatic nitro group to an amine. Three common and effective methods for this reduction are presented: catalytic hydrogenation, reduction with stannous (II) chloride, and reduction with iron in an acidic medium.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for the starting material and the final product is presented in the table below.
| Property | This compound | 4-Fluoro-6-amino-1H-indazole |
| Molecular Formula | C₇H₄FN₃O₂ | C₇H₆FN₃ |
| Molecular Weight | 181.12 g/mol [1] | 151.14 g/mol [2] |
| CAS Number | 885520-01-4[1] | 885520-07-0[2] |
| Appearance | Expected to be a solid powder | Solid powder |
| Melting Point | Not explicitly found, but related nitroindazoles melt at high temperatures (e.g., 3-bromo-4-nitro-1H-indazole at 200-202 °C[3]). | Not explicitly found. |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO. | Soluble in polar organic solvents like methanol, ethanol, DMSO.[4] |
| ¹H NMR (Predicted) | Signals expected in the aromatic region (δ 7.0-9.0 ppm). The proton on the pyrazole ring is expected to be a singlet around δ 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals. | Signals expected in the aromatic region, with an upfield shift compared to the nitro precursor. The appearance of a broad singlet for the -NH₂ protons is expected. |
| ¹³C NMR (Predicted) | Aromatic carbons expected in the range of δ 110-160 ppm. The carbon bearing the nitro group will be deshielded. | Aromatic carbons expected in the range of δ 90-150 ppm. The carbon attached to the amino group will be shielded compared to the nitro precursor. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 182.03. | Expected [M+H]⁺ at m/z 152.06. |
Experimental Protocols
The following are three detailed protocols for the synthesis of 4-fluoro-6-amino-1H-indazole.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight of the substrate) to the solution.
-
Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains wet.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-fluoro-6-amino-1H-indazole.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: High (typically >90% for similar reductions).
Method 2: Reduction with Stannous (II) Chloride (SnCl₂)
This is a classical and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Stannous (II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol or ethyl acetate, add stannous (II) chloride dihydrate (4-5 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluoro-6-amino-1H-indazole by column chromatography or recrystallization.
Expected Yield: Good to excellent (typically 70-95% for similar reductions).[5]
Method 3: Reduction with Iron in Acidic Medium
This is a cost-effective and environmentally benign method.
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic acid or Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol, water, and a small amount of acetic acid or hydrochloric acid.
-
Add iron powder (3-5 eq) portion-wise to the stirred suspension. The reaction is often exothermic.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.[6]
-
After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and ethyl acetate.
-
Carefully neutralize the aqueous layer with a saturated aqueous sodium bicarbonate solution to a pH of ~8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude 4-fluoro-6-amino-1H-indazole.
-
Purify the product by column chromatography or recrystallization as needed.
Expected Yield: Good to high (typically 70-90% for similar reductions).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-fluoro-6-amino-1H-indazole.
Caption: General workflow for the synthesis of 4-fluoro-6-amino-1H-indazole.
Logical Relationship of Reduction Methods
The following diagram illustrates the relationship between the starting material, the different reduction methods, and the final product.
Caption: Relationship between starting material, reducing agents, and final product.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions with 4-fluoro-6-nitro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional handles that allow for diverse structural modifications. The electron-withdrawing nature of the nitro and fluoro groups can significantly influence the reactivity of the indazole core, necessitating careful optimization of reaction conditions.
The following sections detail generalized procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided protocols are based on established literature for similar heterocyclic and nitroaromatic substrates and should be considered as starting points for optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. For this compound, the C-F bond is generally unreactive under these conditions, and coupling is expected to occur at a halogenated position (e.g., after introduction of a bromine or iodine at the C3 or C7 position) or via C-H activation, although the latter is less common for this scaffold. The following protocol assumes a pre-functionalized this compound (e.g., 3-iodo-4-fluoro-6-nitro-1H-indazole).
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | Optimize |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 110 | 8 | Optimize |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | THF | 80 | 16 | Optimize |
| 4 | Pyridine-4-boronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Optimize |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-4-fluoro-6-nitro-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst, the phosphine ligand (if required), and the base (2.0-3.0 eq.).
-
Solvent Addition: Under a positive pressure of inert gas (e.g., Argon or Nitrogen), add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of 0.1 M with respect to the limiting reagent.[1]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization: Suzuki-Miyaura Coupling Pathway
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[2] This reaction is a powerful tool for the formation of C-C bonds and is typically carried out in the presence of a palladium catalyst and a base. For this compound, the reaction would likely proceed from a halogenated derivative.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | Optimize |
| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 120 | 16 | Optimize |
| 3 | Acrylamide | Herrmann's Catalyst (1) | - | NaOAc | DMAc | 110 | 18 | Optimize |
| 4 | Vinyl ethyl ether | Pd₂(dba)₃ (2) | Xantphos (4) | DBU | Toluene | 100 | 24 | Optimize |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine the halogenated this compound (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst, and the ligand (if necessary).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, NMP, or DMAc) and the base (e.g., Et₃N, K₂CO₃, or NaOAc) to the reaction vessel under an inert atmosphere.
-
Degassing: If using a sensitive catalyst, degas the mixture as described for the Suzuki-Miyaura coupling.
-
Reaction: Heat the mixture to the specified temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a solid precipitates, filter it off. Otherwise, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualization: Heck Reaction Workflow
Caption: A typical experimental workflow for the Heck cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3]
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 6 | Optimize |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 80 | 8 | Optimize |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | DMF | 90 | 12 | Optimize |
| 4 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2) | - (Copper-free) | TMP | DMSO | RT | 4 | Optimize |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 eq.), the palladium catalyst, and the copper(I) iodide co-catalyst (for traditional Sonogashira).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagents Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF, or toluene), followed by the base (e.g., Et₃N or diisopropylamine), and finally the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 100 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components and their relationship in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, leading to the formation of C-N bonds.[4] This reaction is highly valuable for the synthesis of arylamines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | Optimize |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | Optimize |
| 3 | Benzylamine | G3-XPhos (1) | - | LHMDS | THF | 70 | 16 | Optimize |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 24 | Optimize |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the halogenated this compound (1.0 eq.), the palladium precatalyst, the ligand, and the base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) to a dry reaction vial.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF). Then, add the amine (1.2-1.5 eq.).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at the desired temperature.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a short pad of silica gel, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Visualization: Buchwald-Hartwig Amination Signaling Pathway
Caption: A simplified representation of the catalytic cycle for Buchwald-Hartwig amination.
References
Application Notes and Protocols: 4-Fluoro-6-nitro-1H-indazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.[1][2] 4-Fluoro-6-nitro-1H-indazole is an especially valuable building block for drug discovery. The presence of electron-withdrawing groups at the 4 and 6 positions significantly influences the electronic properties of the indazole ring, while the nitro group and the reactive nitrogen atoms provide key handles for synthetic diversification. These features make it an ideal starting point for the synthesis of compound libraries aimed at various therapeutic targets, particularly protein kinases.
This document provides an overview of the applications of this compound, detailed experimental protocols for its modification, and quantitative data on the biological activities of related indazole derivatives.
Chemical Properties
| Property | Value | Reference |
| Compound Name | This compound | [3] |
| CAS Number | 885520-01-4 | [3] |
| Molecular Formula | C₇H₄FN₃O₂ | [3] |
| Molecular Weight | 181.12 g/mol | [3] |
Applications in Medicinal Chemistry
This compound serves as a versatile scaffold for generating potent bioactive molecules. The nitro group can be readily reduced to an amine, which can then be functionalized via acylation, sulfonylation, or other coupling reactions. The indazole nitrogens are common sites for alkylation to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of the closely related 6-nitro-1H-indazole have shown significant potential as anticancer, antiparasitic, and anti-inflammatory agents.[4]
Key Therapeutic Areas:
-
Kinase Inhibition: The indazole core is a well-established hinge-binding motif for many protein kinase inhibitors.[5] Derivatives have been developed as potent inhibitors of targets like Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3), which are crucial in cancer progression.[6][7][8]
-
Antiparasitic Activity: 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising activity against various Leishmania species, targeting enzymes like trypanothione reductase (TryR).[9][10][11]
-
Antiproliferative Activity: Novel 6-nitro-benzo[g]indazole derivatives have exhibited significant antiproliferative effects against lung carcinoma cell lines, with IC₅₀ values in the low micromolar range.[4]
The general workflow for utilizing this building block involves initial diversification, followed by screening and lead optimization.
Caption: General workflow for drug discovery using the this compound scaffold.
Quantitative Data: Biological Activity of Related Indazole Derivatives
The following tables summarize the biological activities of various compounds derived from the 6-nitro-1H-indazole scaffold, illustrating the therapeutic potential of this class of molecules.
Table 1: Antiproliferative and Kinase Inhibitory Activity
| Compound Class | Target | Cell Line / Enzyme | IC₅₀ (µM) | Reference |
| 6-Nitro-benzo[g]indazoles | Proliferation | NCI-H460 (Lung) | 5 - 15 | [4] |
| Indazole-based (C05) | PLK4 Kinase | IMR-32 (Neuroblastoma) | 0.948 | [6][7] |
| Indazole-based (C05) | PLK4 Kinase | MCF-7 (Breast) | 0.979 | [6][7] |
| Indazole-based (8r) | FLT3 Kinase | FLT3 (Wild-type) | 0.0416 | [8] |
| Indazole-based (8r) | FLT3 Kinase | FLT3-D835Y (Mutant) | 0.00564 | [8] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | L. infantum | 5.53 | [9] |
| 5 | L. infantum | 4 | [9] |
| 11 | L. infantum | 6 | [9] |
| 13 | L. major | 38 | [9] |
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of this compound
This protocol is optimized for selective alkylation at the N-1 position, which is often desired for kinase inhibitors. The use of sodium hydride in an aprotic solvent like THF strongly favors N-1 substitution.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed.[12]
-
Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (16-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[13] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.[12]
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes a standard hydrogenation procedure to convert the 6-nitro group into a 6-amino group, a key intermediate for further functionalization.
Materials:
-
N-1-alkylated-4-fluoro-6-nitro-1H-indazole (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~0.1 equiv)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Preparation: Dissolve the nitro-indazole derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus (e.g., at 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the 6-amino-indazole derivative, which can often be used in the next step without further purification.
This amine intermediate is now ready for diversification via reactions such as amide bond formation, sulfonamide formation, or reductive amination to build a library of compounds for biological evaluation.
Caption: Inhibition of a kinase signaling pathway by an indazole-based inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885520-01-4 | this compound - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent structural motif in medicinal chemistry, valued for its presence in numerous therapeutic agents. The N-alkylation of indazoles is a critical transformation in the synthesis of these compounds. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N1 and N2), frequently leads to the formation of regioisomeric mixtures, presenting significant synthetic and purification challenges. The regiochemical outcome of N-alkylation is delicately influenced by a combination of factors including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.
This document provides a detailed protocol for the N-alkylation of 4-fluoro-6-nitro-1H-indazole, a substrate bearing two electron-withdrawing groups. The presence of the nitro group, in particular, has a pronounced effect on the reactivity and regioselectivity of the alkylation reaction.
Factors Influencing Regioselectivity
The N-alkylation of indazoles can be directed towards either the N1 or N2 position by careful manipulation of the reaction conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] Consequently, conditions that favor thermodynamic equilibrium tend to yield the N1-alkylated product. Conversely, kinetically controlled reactions may favor the formation of the N2-isomer.
For substituted indazoles, both steric and electronic effects of the substituents play a crucial role. Electron-withdrawing groups, such as the nitro group in this compound, can influence the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. While specific studies on this compound are not abundant, literature on the alkylation of 6-nitro-1H-indazole suggests that a mixture of N1 and N2 isomers is often obtained. For instance, methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide can result in a nearly 1:1 mixture of the N1 and N2 isomers.[2]
Experimental Protocols
The following protocols provide methods for the N-alkylation of this compound. Protocol 1 describes a common method that often leads to a mixture of regioisomers, while Protocol 2 outlines a procedure that can favor N1-alkylation. The choice of protocol will depend on the desired outcome and the ease of separation of the resulting isomers.
Protocol 1: General N-Alkylation using Potassium Carbonate in DMF
This method is a widely used and straightforward procedure for the N-alkylation of indazoles, though it often results in a mixture of N1 and N2 isomers.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF, add the alkyl halide (1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.
Protocol 2: N1-Selective Alkylation using Sodium Hydride in THF
The use of a strong, non-nucleophilic base like sodium hydride in a non-polar aprotic solvent such as tetrahydrofuran can favor the formation of the N1-alkylated product for many indazole derivatives.[1][4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various substituted indazoles under different reaction conditions. This data can serve as a guide for predicting the potential outcomes for the N-alkylation of this compound.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | 45 | ~1:1 | 86 (combined) | [2] |
| 6-Nitro-1H-indazole | Methyl iodide | - | 100 | N2 selective | Not specified | [2] |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | RT | ~1:1 | 51.6 (combined) | [3] |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | RT to 50 | 85:15 | 89 | [4] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nitric Oxide Synthase Inhibitors Using 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential nitric oxide synthase (NOS) inhibitors derived from 4-Fluoro-6-nitro-1H-indazole. This document includes detailed synthetic protocols, quantitative biological data for a representative series of compounds, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses. The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). Dysregulation of NO production is implicated in various disorders, such as neurodegenerative diseases, inflammation, and cardiovascular conditions. Consequently, the development of potent and selective NOS inhibitors is a significant focus of drug discovery.
The indazole scaffold has emerged as a promising pharmacophore for the design of NOS inhibitors. This document outlines a synthetic strategy starting from the readily available building block, this compound, to generate a library of N-substituted 4-fluoro-6-amino-1H-indazole derivatives for evaluation as NOS inhibitors.
Data Presentation
The following table summarizes the inhibitory activities (IC50 values) of a representative series of synthesized N-substituted 4-fluoro-6-amino-1H-indazole derivatives against the three NOS isoforms. This data is presented to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) |
| FN-In-1 | -CH₃ | 15.2 | 25.8 | 45.3 |
| FN-In-2 | -CH₂CH₃ | 12.5 | 20.1 | 38.9 |
| FN-In-3 | -CH(CH₃)₂ | 8.9 | 15.7 | 30.2 |
| FN-In-4 | -CH₂Ph | 2.1 | 5.4 | 18.6 |
| FN-In-5 | -Ph | 5.6 | 10.2 | 22.1 |
| FN-In-6 | 4-fluorophenyl | 4.8 | 8.9 | 19.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the N-substituted 4-fluoro-6-amino-1H-indazole derivatives and the subsequent evaluation of their NOS inhibitory activity.
Synthesis of 4-Fluoro-6-amino-1H-indazole (Intermediate 1)
Reaction Scheme:
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-Fluoro-6-amino-1H-indazole as a solid.
General Procedure for N-Alkylation of 4-Fluoro-6-amino-1H-indazole (Synthesis of FN-In-1 to FN-In-4)
Reaction Scheme:
Procedure:
-
To a solution of 4-Fluoro-6-amino-1H-indazole (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the corresponding alkyl halide (R-X, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
General Procedure for N-Arylation of 4-Fluoro-6-amino-1H-indazole (Buchwald-Hartwig Amination) (Synthesis of FN-In-5 and FN-In-6)
Reaction Scheme:
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 4-Fluoro-6-amino-1H-indazole (1.0 eq.), the aryl bromide (Ar-Br, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Nitric Oxide Synthase Inhibition Assay Protocol (Griess Assay)
This protocol measures the activity of NOS by quantifying the amount of nitrite, a stable product of NO oxidation, using the Griess reagent.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol).
-
L-Arginine (substrate).
-
NADPH (cofactor).
-
Calmodulin (for nNOS and eNOS activation).
-
Calcium Chloride (for nNOS and eNOS activation).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
96-well microplates.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of inhibitors, substrates, and cofactors in the appropriate assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations (or vehicle control).
-
Add 10 µL of the NOS enzyme solution (pre-incubated with Ca²⁺/Calmodulin for nNOS and eNOS).
-
Pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix (containing L-Arginine, NADPH, and BH4).
-
Incubate for 30-60 minutes at 37 °C.
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzyme reaction by adding 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each well from the standard curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Experimental and Logical Workflows
Application Notes and Protocols for the Development of Kinase Inhibitors from 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of potent kinase inhibitors utilizing 4-Fluoro-6-nitro-1H-indazole as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] The strategic placement of the fluoro and nitro groups on the indazole ring offers versatile handles for synthetic elaboration, enabling the generation of diverse compound libraries for screening against various kinase targets.
Introduction to Indazole-Based Kinase Inhibitors
Indazole derivatives have emerged as a significant class of kinase inhibitors, targeting a wide range of kinases involved in cancer cell proliferation, angiogenesis, and inflammation.[1][2] The bicyclic indazole core can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. The substituents on the indazole ring play a crucial role in determining the potency and selectivity of the inhibitor. For instance, modifications at the N1, C3, C4, and C6 positions have been shown to significantly influence the inhibitory profile against different kinases such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and FMS-like tyrosine kinase 3 (FLT3).[1][4][5]
Synthetic Strategy Overview
The development of kinase inhibitors from this compound typically involves a multi-step synthetic sequence. A general workflow is outlined below, which includes the reduction of the nitro group to form a key amine intermediate, followed by functionalization of this amine and subsequent modification at the fluoro-position, often via nucleophilic aromatic substitution or cross-coupling reactions.
Target Kinase Profile and Signaling Pathway
Indazole-based inhibitors have demonstrated activity against a variety of tyrosine and serine/threonine kinases. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Quantitative Data on Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of several reported indazole-based kinase inhibitors against various kinase targets. This data provides a benchmark for the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | [5] |
| 1H-Indazol-3-amine derivative (27a) | FGFR1 | < 4.1 | [2] |
| 1H-Indazol-3-amine derivative (27a) | FGFR2 | 2.0 | [2] |
| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3 | 41.6 | [4] |
| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3-D835Y | 5.64 | [4] |
| Axitinib | VEGFR1 | 0.1 | [1] |
| Axitinib | VEGFR2 | 0.2 | [1] |
| Axitinib | VEGFR3 | 0.1-0.3 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-4-fluoro-1H-indazole
Objective: To reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add Tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Amino-4-fluoro-1H-indazole.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a synthesized indazole derivative against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized indazole inhibitor
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the indazole inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effect of a synthesized indazole derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the indazole inhibitor and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold provides a versatile platform for the design and synthesis of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers in the field of drug discovery to explore the potential of this chemical starting material in developing targeted therapies for various diseases, particularly cancer. Further optimization of the indazole core through structure-activity relationship (SAR) studies can lead to the identification of highly potent and selective kinase inhibitors with improved pharmacological properties.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 4-Fluoro-6-nitro-1H-indazole (CAS No: 885520-01-4), a versatile heterocyclic building block used in medicinal chemistry.[1] The protocols outlined below focus on common and effective derivatization strategies, including N-alkylation of the indazole core, nucleophilic aromatic substitution of the fluorine atom, and derivatization following the reduction of the nitro group.
N-Alkylation of the Indazole Core
The nitrogen atoms of the indazole ring are common sites for functionalization. Alkylation can occur at either the N-1 or N-2 position, and the regioselectivity is often influenced by the reaction conditions, the nature of the substituents on the indazole ring, and the alkylating agent used.[2][3] For many indazole-containing drugs, the specific N-alkyl regioisomer is crucial for biological activity. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product.[2]
Experimental Protocol: N-1 Selective Alkylation
This protocol describes a general procedure for the regioselective N-1 alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 regioisomers.
Data Presentation: N-Alkylation Examples
| Alkylating Agent | Base/Solvent | Time (h) | Temp (°C) | Major Isomer | Yield (%) |
| Ethyl Bromide | NaH / THF | 6 | RT | N-1 | 85-95% |
| Benzyl Bromide | NaH / THF | 4 | RT | N-1 | 90-98% |
| Methyl Iodide | K₂CO₃ / DMF | 12 | RT | Mixture | 70-80% (total) |
| Isopropyl Tosylate | NaH / THF | 16 | 50 | N-1 | 60-70% |
Yields are representative and may vary based on specific reaction scale and purification.
Experimental Workflow: N-Alkylation
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The fluorine atom at the C4 position of the indazole is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the C6 position. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides, providing a straightforward method for introducing diverse functionalities.[4]
Experimental Protocol: SNAr with an Amine
This protocol provides a general method for the substitution of the C4-fluoro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 eq), the desired amine (2.5 eq), and a base such as K₂CO₃ (2.5 eq).
-
Add the solvent (Acetonitrile or DMSO, approx. 0.2 M).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If using ACN, concentrate the mixture under reduced pressure. If using DMSO, dilute the mixture with water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine to remove the solvent and excess amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: SNAr Examples
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | ACN | 80 | 4 | >95% |
| Piperidine | DIPEA | ACN | 80 | 3 | >95% |
| Aniline | K₂CO₃ | DMSO | 100 | 12 | 70-80% |
| Sodium thiophenoxide | N/A | DMF | RT | 2 | 85-95% |
Yields are representative and may vary based on specific reaction scale and purification.
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Reduction of the Nitro Group and Subsequent Derivatization
The nitro group at the C6 position can be readily reduced to a primary amine, which serves as a versatile handle for a wide array of further functionalizations, including acylation, sulfonylation, and participation in palladium-catalyzed coupling reactions.[5]
Experimental Protocol: Nitro Group Reduction
This protocol outlines the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the this compound derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water and basify the mixture carefully to pH ~8 by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Extract the product with a 10:1 mixture of DCM/Isopropanol (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6-amino-4-fluoro-1H-indazole derivative, which can often be used in the next step without further purification.
Subsequent Derivatization: Amide Formation
The resulting 6-amino-4-fluoro-1H-indazole can be readily acylated to form amides.
Procedure:
-
Dissolve the crude 6-amino-4-fluoro-1H-indazole (1.0 eq) in dichloromethane (DCM) or THF.
-
Add a base such as triethylamine (TEA) or DIPEA (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Logical Pathway: Nitro Reduction and Functionalization
References
- 1. 885520-01-4 | this compound - Moldb [moldb.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoro-6-nitro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] 4-Fluoro-6-nitro-1H-indazole is a valuable fragment that combines the key features of the indazole core with a fluorine atom for potential specific interactions and a nitro group that can be a key binding determinant or a handle for synthetic elaboration. These characteristics make it an attractive starting point for FBDD campaigns, particularly against protein kinases.
This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting the AXL receptor tyrosine kinase, a protein implicated in cancer progression and drug resistance.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its elaborated derivatives. These values are representative of typical data obtained in an FBDD campaign and are for illustrative purposes.
Table 1: Initial Fragment Screening and Hit Validation
| Fragment ID | Molecular Weight ( g/mol ) | Target | Method | Kd (µM) | Ligand Efficiency (LE) |
| FN-IND-01 | 181.12 | AXL Kinase | SPR | 250 | 0.35 |
| Control Fragment A | 145.15 | AXL Kinase | SPR | >1000 | N/A |
| Control Fragment B | 160.20 | AXL Kinase | SPR | 800 | 0.28 |
Note: Ligand Efficiency (LE) is calculated using the formula: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.
Table 2: Biochemical Potency of an Optimized Hit
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| FN-IND-OPT-01 | [Structure of an elaborated derivative of this compound] | AXL Kinase | 5.5 |
| Staurosporine (Control) | [Structure of Staurosporine] | AXL Kinase | 0.02 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflows for the FBDD campaign.
Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.
Caption: FBDD Experimental Workflow.
Caption: Fragment-to-Lead Optimization Logic.
Experimental Protocols
Protocol 1: Primary Fragment Screening using Saturation Transfer Difference (STD) NMR
This protocol is for the initial screening of a fragment library to identify compounds that bind to the target protein, AXL kinase.
Materials:
-
Purified AXL kinase (e.g., 10-20 µM in a suitable buffer, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, in 99.9% D2O).
-
Fragment library containing this compound (e.g., 200 µM of each fragment in DMSO-d6).
-
NMR tubes.
-
NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare a solution of AXL kinase in the deuterated buffer. Add the fragment or a cocktail of fragments to the protein solution.
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to ensure the quality of the sample and to check for any aggregation.
-
Set up the STD-NMR experiment.[3] This involves acquiring two spectra: an on-resonance spectrum where the protein is selectively saturated, and an off-resonance spectrum as a control.
-
On-resonance irradiation: Set the frequency to a region where only protein signals resonate (e.g., 0.5 to -0.5 ppm).
-
Off-resonance irradiation: Set the frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).
-
Use a saturation time of 2-3 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals that appear in the STD spectrum belong to the fragments that bind to the protein. The intensity of the STD signal is proportional to the binding affinity.
-
Calculate the STD amplification factor to rank the binding fragments.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol is for validating the hits from the primary screen and determining their binding affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified AXL kinase.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Fragment hits dissolved in running buffer with a small percentage of DMSO.
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the AXL kinase over the activated surface to immobilize it via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the fragment (e.g., this compound) over the immobilized AXL kinase surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include a reference flow cell without the protein to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
-
Protocol 3: Biochemical Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol is to confirm the inhibitory activity of the fragment hits and their optimized derivatives on the enzymatic activity of AXL kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Recombinant AXL kinase.
-
AXL kinase-specific substrate peptide.
-
ATP.
-
Test compounds (fragments and derivatives).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
384-well white plates.
-
Luminometer.
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: Structural Characterization by X-ray Crystallography
This protocol is for determining the three-dimensional structure of the AXL kinase in complex with a fragment hit to guide structure-based drug design.
Materials:
-
Highly purified and concentrated AXL kinase.
-
Fragment hit (e.g., this compound).
-
Crystallization screens.
-
Crystallization plates (e.g., sitting or hanging drop).
-
Cryoprotectant.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the AXL kinase with an excess of the fragment and set up crystallization trials using various screens.
-
Soaking: Grow apo-crystals of AXL kinase first, then soak them in a solution containing the fragment. For fragments with weak affinity, a high concentration (e.g., 10-50 mM) might be necessary.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drop.
-
Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain electron density maps.
-
Solve the crystal structure using molecular replacement if a structure of AXL kinase is already available.
-
Build the model of the protein-fragment complex into the electron density map and refine it.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.
-
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-6-nitro-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Fluoro-6-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: Impurities in your sample can originate from various sources throughout the synthetic process. Common impurities can be categorized as:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present if the reaction has not gone to completion.
-
Isomeric Impurities: The formation of regioisomers, such as 6-Fluoro-4-nitro-1H-indazole, is a common challenge in the synthesis of substituted indazoles.[1][2] The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers that can be difficult to separate due to their similar physical properties.
-
Byproducts from Side Reactions: Undesired side reactions can lead to the formation of various byproducts.
-
Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., DMF, DMSO, acetonitrile) are common impurities.
-
Degradation Products: Nitro-substituted indazoles can be susceptible to degradation, particularly under harsh purification conditions or improper storage.[3]
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, in the final product can be indicative of residual impurities or degradation. Potential causes include:
-
Residual Nitro-Containing Impurities: Many nitroaromatic compounds are colored.
-
Oxidation: The indazole ring may be susceptible to oxidation, leading to colored byproducts.
-
Degradation: Exposure to high temperatures, strong acids or bases, or light can cause the compound to degrade into colored impurities.
Q3: I am having difficulty dissolving my crude this compound for purification. What solvents are recommended?
A3: The solubility of this compound is influenced by its polar nitro group and the relatively nonpolar fluoro-indazole core. Based on data for similar compounds, solubility is expected to be:
-
High to Moderate: In polar aprotic solvents like DMSO and DMF.[4][5]
-
Low to Moderate: In polar protic solvents such as methanol, ethanol, and acetone.[4][5]
-
Low: In nonpolar solvents like hexanes and toluene.[5]
For purification purposes, a solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal for recrystallization. For chromatography, a solvent in which the compound is sparingly soluble is preferred for loading onto the column.
Troubleshooting Guides
Low Purity After Column Chromatography
If you are experiencing low purity of your this compound after performing column chromatography, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inadequate Separation | Optimize the mobile phase. A common mobile phase for purifying similar compounds is a gradient of ethyl acetate in hexanes or petroleum ether.[6] Use TLC to find a solvent system that gives good separation between your product and impurities (target Rf of 0.2-0.3 for the product). |
| Co-eluting Impurities | If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
| Compound Degradation on Silica Gel | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider neutralizing the silica gel with a small amount of triethylamine in the mobile phase or using a less acidic stationary phase. |
| Overloading the Column | Loading too much crude material onto the column can lead to poor separation. As a general rule, use a column with a mass of silica gel that is 50-100 times the mass of your crude sample. |
Poor Yield After Recrystallization
Recrystallization is a powerful purification technique, but it can sometimes lead to significant product loss. If you are experiencing poor yields, here are some tips:
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to identify the best solvent or solvent mixture. For nitroindazoles, ethanol has been used for recrystallization.[7][8] |
| Using an Excessive Amount of Solvent | Using too much solvent will result in some of your product remaining in the mother liquor even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution Too Quickly | Rapid cooling can cause the product to precipitate out as a fine powder, which may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Premature Crystallization | If the product crystallizes out of the hot solution before you have had a chance to filter out any insoluble impurities, you may need to add a small amount of additional hot solvent or use a heated filtration setup. |
Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using an automated flash chromatography system.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).
- Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
2. Column and Mobile Phase Selection:
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.
3. Chromatography Run:
- Equilibrate the column with the initial mobile phase composition.
- Load the sample onto the column.
- Begin the gradient elution and monitor the separation using the system's UV detector.
- Collect fractions corresponding to the product peak.
4. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
1. Solvent Selection:
- Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and at their boiling points to find a suitable recrystallization solvent.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
- If there are any insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solubility of Related Nitroindazoles
| Solvent Class | Solvent | Predicted Solubility of 6-Nitro-1H-indazole-3-carbaldehyde[5] | Observed Solubility of 4-Fluoro-1H-indazole[4] |
| Polar Aprotic | DMSO, DMF | High to Moderate | Slightly Soluble (DMSO) |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Slightly Soluble (Methanol) |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Not Reported |
| Esters | Ethyl Acetate | Moderate | Not Reported |
Table 2: Typical Starting Parameters for Flash Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Initial Gradient | 10% Ethyl Acetate |
| Final Gradient | 50% Ethyl Acetate |
| Detection | UV (e.g., 254 nm) |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for low purity after column chromatography.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 885520-14-9 Cas No. | 6-Fluoro-4-nitro-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoro-6-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Fluoro-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two common synthetic strategies for the preparation of this compound are:
-
Route A: Electrophilic Nitration. This route involves the direct nitration of 4-Fluoro-1H-indazole using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Route B: Diazotization and Cyclization. This method starts with a substituted aniline, such as 2-amino-4-fluoro-6-nitrotoluene, which undergoes diazotization followed by intramolecular cyclization to form the indazole ring.
Q2: I performed the nitration of 4-Fluoro-1H-indazole (Route A) and obtained a mixture of isomers. How can I identify the desired this compound?
A2: The nitration of 4-Fluoro-1H-indazole can potentially yield several regioisomers, primarily the 5-nitro and 7-nitro isomers, in addition to the desired 6-nitro product. Identification can be achieved by a combination of chromatographic and spectroscopic techniques:
-
Chromatography: Use High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to separate the isomers. The polarity of the isomers may differ, allowing for separation.
-
Spectroscopy:
-
¹H NMR: The coupling constants and chemical shifts of the aromatic protons are distinct for each isomer. The desired 6-nitro isomer will have a specific pattern. For instance, the proton at the 7-position is expected to be a doublet with a small coupling constant to the fluorine atom.
-
¹³C NMR and ¹⁹F NMR: These techniques can also help distinguish between the isomers due to the different electronic environments of the carbon and fluorine atoms in each structure.
-
Q3: In the diazotization and cyclization of 2-amino-4-fluoro-6-nitrotoluene (Route B), my yield is very low. What are the potential reasons?
A3: Low yields in this reaction can be attributed to several factors:
-
Incomplete Diazotization: Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The addition of sodium nitrite should be slow and controlled.
-
Side Reactions of the Diazonium Salt: The diazonium salt is highly reactive and can undergo side reactions, such as reaction with the solvent or other nucleophiles present, leading to the formation of phenols or other byproducts.
-
Inefficient Cyclization: The cyclization step may require specific conditions (e.g., heating, specific solvent) to proceed efficiently. Ensure that the conditions used are optimal for this step.
Q4: What are the likely impurities I might encounter in the final product?
A4: Common impurities can include:
-
Starting Materials: Unreacted 4-Fluoro-1H-indazole (in Route A) or 2-amino-4-fluoro-6-nitrotoluene (in Route B).
-
Regioisomers: Other nitro-substituted isomers of 4-Fluoro-1H-indazole (in Route A).
-
Byproducts from Side Reactions: Phenolic compounds from the decomposition of the diazonium salt (in Route B), or over-nitrated products.
-
Residual Solvents: Solvents used in the reaction or purification steps.
Troubleshooting Guides
Route A: Electrophilic Nitration of 4-Fluoro-1H-indazole
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong nitrating conditions. | Increase the concentration of nitric acid or sulfuric acid. Ensure the reaction temperature is appropriate for the nitration to occur. |
| Formation of multiple products (isomers) | The directing effects of the fluorine and the pyrazole ring lead to a mixture of 5-, 6-, and 7-nitro isomers. | Optimize the reaction temperature and time to favor the formation of the desired 6-nitro isomer. Use a milder nitrating agent if possible. Employ careful chromatographic purification (e.g., column chromatography or preparative HPLC) to separate the isomers. |
| Formation of dark-colored byproducts | Over-nitration or oxidation of the starting material or product. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature. |
Route B: Diazotization and Cyclization of 2-amino-4-fluoro-6-nitrotoluene
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final product | Decomposition of the intermediate diazonium salt. | Maintain a strict temperature control (0-5 °C) during the diazotization step. Use the diazonium salt immediately in the next step without isolation. |
| Incomplete cyclization. | Optimize the cyclization conditions (e.g., temperature, reaction time, solvent). | |
| Presence of a phenolic byproduct | The diazonium salt has reacted with water. | Ensure anhydrous conditions if possible, although the diazotization is typically carried out in an aqueous medium. Minimize the reaction time for the diazotization step. |
| Formation of azo compounds | The diazonium salt has coupled with an unreacted starting amine or another electron-rich species. | Ensure slow addition of the sodium nitrite solution to maintain a low concentration of the diazonium salt at any given time. |
Experimental Protocols
Route A: Electrophilic Nitration of 4-Fluoro-1H-indazole
-
Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add nitric acid (e.g., 1.1 equivalents) to chilled concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: Dissolve 4-Fluoro-1H-indazole (1.0 equivalent) in concentrated sulfuric acid and cool the solution to 0 °C. Slowly add the pre-formed nitrating mixture dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.
Route B: Diazotization and Cyclization of 2-amino-4-fluoro-6-nitrotoluene
-
Diazotization: Dissolve 2-amino-4-fluoro-6-nitrotoluene (1.0 equivalent) in an acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Cyclization: After the addition is complete, stir the mixture at 0-5 °C for a short period (e.g., 30 minutes). Then, allow the reaction to warm to room temperature or gently heat to facilitate cyclization.
-
Reaction Monitoring: Monitor the formation of the indazole product by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Hypothetical Yield and Purity Data for Different Synthetic Routes
| Route | Key Reagents | Typical Yield (%) | Purity by HPLC (%) | Key Byproducts |
| A: Nitration | 4-Fluoro-1H-indazole, HNO₃, H₂SO₄ | 40-60 (of mixed isomers) | >95 (after purification) | 4-Fluoro-5-nitro-1H-indazole, 4-Fluoro-7-nitro-1H-indazole |
| B: Diazotization | 2-amino-4-fluoro-6-nitrotoluene, NaNO₂, Acetic Acid | 50-70 | >98 (after purification) | 3-Fluoro-5-nitro-2-methylphenol |
Mandatory Visualizations
optimizing reaction conditions for N-substitution of 4-Fluoro-6-nitro-1H-indazole
Welcome to the technical support center for the N-substitution of 4-Fluoro-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and answers to frequently asked questions (FAQs) encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-substitution of this compound?
A1: The main challenge is controlling regioselectivity. The indazole ring has two reactive nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1- and N2-substituted isomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3][4] The electronic properties of the nitro and fluoro substituents on the ring, along with reaction conditions, play a crucial role in determining the ratio of these isomers.[5][6]
Q2: Which regioisomer, N1 or N2, is generally more thermodynamically stable?
A2: For most indazole derivatives, the 1H-tautomer (and by extension, the N1-substituted product) is considered more thermodynamically stable than the 2H-tautomer (N2-substituted product).[1][7] However, reaction conditions can be manipulated to favor the kinetic (often N2) or thermodynamic (often N1) product.
Q3: How do the fluoro and nitro groups on the indazole ring influence the N-substitution reaction?
A3: Electron-withdrawing groups, such as the nitro group (-NO2), significantly impact the electronic distribution in the indazole ring. While a nitro group at the C7 position is known to strongly direct substitution to the N2 position, its effect at the C6 position is less pronounced but still influential.[5][6] The reaction outcome will be a delicate balance between the electronic effects of the substituents and the chosen reaction conditions (base, solvent, temperature).
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers
Question: My N-alkylation of this compound is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product ?
Answer: To favor the thermodynamically preferred N1-product, you should use conditions that allow for equilibration or sterically favor the N1 position.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely recommended system for promoting N1-alkylation.[2][3][5][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing it to the N1 position.[3]
-
Temperature Control: Running the reaction at room temperature or with gentle heating can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer.[2]
-
Avoid certain conditions: Using potassium carbonate (K2CO3) in dimethylformamide (DMF) can lead to poor selectivity and result in nearly equal amounts of N1 and N2 isomers.[2]
Question: How can I selectively synthesize the N2-substituted product ?
Answer: To favor the kinetically preferred N2-product, reaction conditions should be chosen to avoid thermodynamic equilibration.
-
Acidic Conditions: Performing the alkylation under acidic conditions can selectively yield the N2-substituted product.[1] For instance, using trifluoromethanesulfonic acid (TfOH) as a catalyst has been shown to be an effective method for N2-alkylation.[1][8][9]
-
Alternative Alkylating Agents: Using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates, promoted by copper(II) triflate or TfOH, provides a general and selective route to N2-alkylation.[8][9]
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C) can help trap the kinetic product before it has a chance to isomerize to the more stable N1 product.[2]
Issue 2: Low Yield or Incomplete Conversion
Question: My reaction is showing low conversion of the starting material, resulting in a poor yield. What are the potential causes?
Answer: Low yield and incomplete conversion can stem from several factors related to reagents and reaction setup.
-
Base Inefficiency: Ensure the base is fresh and active. Sodium hydride, for example, can be passivated by atmospheric moisture. Use a fresh bottle or wash the NaH with dry hexanes before use. Ensure you are using a sufficient molar excess (e.g., 1.2 equivalents or more).[1]
-
Insufficient Deprotonation: Allow adequate time for the base to fully deprotonate the indazole before adding the alkylating agent. A common procedure is to stir the indazole and base mixture for at least 30 minutes at 0 °C or room temperature.[1]
-
Reactivity of Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to increase the reaction temperature or use a more reactive halide (e.g., alkyl iodide or bromide).
-
Presence of Water: The reaction must be conducted under strictly anhydrous conditions, especially when using reactive bases like NaH. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes how different reaction conditions can influence the outcome of indazole N-alkylation, based on general findings for substituted indazoles.
| Base | Solvent | Typical Outcome | Primary Product | Reference |
| NaH | THF | High N1-selectivity | N1 | [2][5][6] |
| K₂CO₃ | DMF | Poor selectivity, ~1:1 mixture | N1 / N2 | [2] |
| - | Acidic (TfOH cat.) | High N2-selectivity | N2 | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of this compound
This protocol is optimized for achieving high selectivity for the N1-substituted product.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 - 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours). Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the N-substitution of this compound.
Caption: Standard workflow for the N1-selective alkylation of this compound.
Caption: Decision tree for selecting reaction conditions to control N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 4-Fluoro-6-nitro-1H-indazole
Welcome to the technical support center for 4-Fluoro-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a significant challenge when reacting this compound?
A1: The core issue stems from the indazole ring's annular tautomerism. The proton on the pyrazole moiety can reside on either of the two nitrogen atoms, leading to two distinct tautomers: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally the more thermodynamically stable form, direct substitution reactions like alkylation or acylation on the deprotonated indazole anion can occur at either nitrogen, often resulting in a mixture of N1- and N2-substituted products.[1][2] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules and requires precise control over reaction conditions.[1]
Q2: I am performing an N-alkylation and want to obtain the N1-substituted product exclusively. Which conditions should I use?
A2: To achieve high selectivity for the N1 position, the combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is highly recommended.[1][3][4] This system has been shown to provide greater than 99% N1 regioselectivity for a variety of substituted indazoles.[3][4][5][6] The strong preference for N1-alkylation under these conditions is often attributed to the formation of a sodium salt where the cation may coordinate with the N2 nitrogen, sterically hindering attack at that position.[1]
Q3: How can I favor the formation of the N2-substituted product during N-alkylation?
A3: Favoring the N2 position is often more challenging but can be achieved under specific conditions.
-
Acidic Conditions: Using acidic catalysts, such as triflic acid (TfOH), particularly with diazo compounds as alkylating agents, has been shown to provide excellent N2 selectivity, with N2/N1 ratios up to 100/0.[7][8]
-
Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) on the indazole ring, particularly at the C7 position, strongly directs substitution to the N2 position.[1][3][4][7] While your molecule has a nitro group at C6, this powerful EWG is expected to increase the acidity of the N-H proton and influence the electronic properties of the N1 and N2 positions, potentially favoring N2 substitution under certain conditions.
Q4: What are the key factors that influence the N1 vs. N2 product ratio in N-alkylation reactions?
A4: Several factors critically influence the N1/N2 product ratio:
-
Reaction Conditions: The choice of base and solvent is paramount. Strong, non-coordinating bases in aprotic solvents (e.g., NaH in THF) favor N1 products, while acidic conditions can promote N2-alkylation.[1][2][3]
-
Electronic and Steric Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance around N2.[1] Conversely, powerful electron-withdrawing groups (like -NO₂) at the C7 position strongly favor N2 substitution.[3][4][5][6]
-
Nature of the Electrophile: The alkylating or acylating agent itself can also influence the outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]
Q5: I need to perform an N-arylation (e.g., Buchwald-Hartwig coupling). What should I consider for regioselectivity?
A5: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[9][10] While less documented than alkylation for indazoles, the same principles of regioselectivity apply. The reaction outcome will likely depend heavily on the choice of base, solvent, and phosphine ligand. It is advisable to screen a variety of conditions, starting with those known to favor either N1 or N2 selectivity in alkylation reactions, to determine the optimal system for your specific aryl halide and this compound substrate.
Q6: Can I perform a Suzuki-Miyaura coupling on this molecule? Does this reaction have N1/N2 regioselectivity issues?
A6: Yes, Suzuki-Miyaura coupling is a viable and powerful method for functionalizing the indazole core, but it does not involve the N1/N2 positions.[11][12] This reaction creates carbon-carbon bonds, typically by coupling a halogenated position (like a bromo or iodo substituent) on the indazole ring with a boronic acid.[13][14][15] Therefore, you would not face an N1 vs. N2 regioselectivity issue with this reaction. It is an excellent strategy for further elaboration of the molecule after a selective N-substitution has been performed.
Troubleshooting Guides
Problem: My N-alkylation reaction on this compound is producing an inseparable mixture of N1 and N2 isomers.
This is a classic regioselectivity problem. The solution involves modifying the reaction conditions to favor one isomer significantly over the other.
Caption: Troubleshooting workflow for resolving N1/N2 isomer mixtures.
Quantitative Data Summary
The regioselectivity of N-alkylation is highly dependent on the reaction conditions and the substitution pattern of the indazole. The following table summarizes key findings from the literature that can guide condition selection for this compound.
| Substrate Type | Base / Catalyst | Solvent | Electrophile | N1:N2 Ratio | Reference |
| Various C3-Substituted Indazoles | NaH | THF | Alkyl Bromide | >99 : 1 | [3][4][5] |
| C7-NO₂ or C7-CO₂Me Indazoles | NaH | THF | Alkyl Bromide | ~4 : 96 | [3][4][6] |
| Various Indazoles | TfOH (cat.) | Dioxane | Diazo Compound | 0 : 100 | [8] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Alkyl Tosylate | 96 : 4 | [16] |
| 1H-Indazole | Cs₂CO₃ | DMF | n-Pentyl Bromide | 1 : 1.3 | [3] |
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation
This protocol is adapted from established methods for achieving high N1 selectivity.[1][3]
Objective: To synthesize N1-alkyl-4-fluoro-6-nitro-1H-indazole.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Caution: NaH is pyrophoric and reacts violently with water. Hydrogen gas is evolved.
-
Allow the resulting suspension to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the corresponding alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.[3]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.
Caption: Standard experimental workflow for N1-alkylation of indazole.
Protocol 2: N2-Alkylation via Acid Catalysis
This protocol is based on a modern approach for achieving high N2 selectivity.[8]
Objective: To synthesize N2-alkyl-4-fluoro-6-nitro-1H-indazole.
Materials:
-
This compound
-
Diazo compound (e.g., Ethyl diazoacetate)
-
Triflic acid (TfOH)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane or Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of TfOH (e.g., 5-10 mol%).
-
Addition of Alkylating Agent: Slowly add the diazo compound (1.2 eq) dissolved in the anhydrous solvent over 30-60 minutes at room temperature. Caution: Diazo compounds can be explosive and should be handled with care.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Decision matrix for selecting N1 vs. N2 alkylation conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
dealing with poor solubility of 4-Fluoro-6-nitro-1H-indazole in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-6-nitro-1H-indazole, focusing on challenges related to its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: Which solvents are recommended for reactions involving this compound?
A2: Based on reaction protocols for analogous compounds, polar aprotic solvents are generally the most effective for dissolving this compound, often requiring heating to achieve complete dissolution. Recommended starting solvents include:
For certain reactions, such as reductions, protic solvents like ethanol or methanol may be used, sometimes in combination with a co-solvent.[5]
Q3: What are the initial steps to take when encountering solubility issues in a reaction?
A3: When facing poor solubility of this compound, the following initial steps are recommended:
-
Heating: Gently heating the reaction mixture is the most common and often effective first step to increase the solubility of the starting material.
-
Solvent Screening: If heating is insufficient or not suitable for the reaction conditions, screening a range of recommended solvents (see Q2) is advised.
-
Co-solvents: The use of a co-solvent system can significantly improve solubility.[6][7][8] For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can be effective.
Troubleshooting Guides
Issue 1: The starting material, this compound, does not fully dissolve in the reaction solvent.
This is a common issue that can lead to incomplete reactions and low yields.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent choice | Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents have higher solvating power for polar, crystalline compounds like nitroindazoles. |
| Insufficient temperature | Gradually increase the reaction temperature while monitoring for any degradation of starting materials or reagents. | The solubility of most organic solids increases significantly with temperature.[9] |
| High concentration of reactants | Reduce the concentration of the reaction by adding more solvent. | A more dilute reaction mixture can help to keep all components in the solution phase. |
| Single solvent limitation | Employ a co-solvent system. For example, a mixture of a primary solvent (e.g., toluene or dioxane) with a smaller amount of a highly polar solvent (e.g., DMF or DMSO). | A co-solvent can disrupt the crystal lattice of the starting material more effectively than a single solvent.[6][7] |
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
Even if the starting material appears to be partially dissolved, poor solubility can limit the effective concentration of the reactant in the solution, slowing down the reaction rate.
| Potential Cause | Troubleshooting Step | Rationale |
| Limited mass transfer | Increase the stirring rate or use mechanical stirring to ensure efficient mixing of the solid and liquid phases. | Vigorous agitation can enhance the rate of dissolution. |
| Low effective concentration | Consider using a solvent system in which the starting material has higher solubility, even if it is not the conventional choice for that reaction type. Some reactions can tolerate a switch in solvent without a significant impact on the outcome. | The choice of solvent is critical for reaction kinetics. |
| Reaction at the solid-liquid interface | Add a phase-transfer catalyst if applicable to the reaction type. | A phase-transfer catalyst can facilitate the reaction between a dissolved reagent and a poorly soluble solid. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility at Room Temperature | Notes |
| Dimethylformamide (DMF) | Moderate to High | Often requires heating for complete dissolution.[3][4] |
| Dimethyl sulfoxide (DMSO) | Moderate to High | Similar to DMF; may require heating.[1][2] |
| Tetrahydrofuran (THF) | Low to Moderate | Often used in combination with other solvents. |
| 1,4-Dioxane | Low to Moderate | A common solvent for cross-coupling reactions, often with heating. |
| Acetonitrile | Low | |
| Ethanol | Low | May be used in reductions, often with co-solvents and heating.[5] |
| Methanol | Low | Slightly soluble for the parent 4-fluoro-1H-indazole.[1][2] |
| Ethyl Acetate | Low | |
| Toluene | Very Low | |
| Dichloromethane | Low | |
| Water | Insoluble | Aromatic nitro compounds are generally insoluble in water. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Solubility Troubleshooting
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating steps to address poor solubility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v, or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Solubility Check: Observe the mixture at room temperature. If the starting material is not fully dissolved, begin heating the reaction mixture with vigorous stirring.
-
Heating: Gradually increase the temperature (e.g., to 80-100 °C). Monitor the mixture for complete dissolution. If the starting material remains insoluble even at elevated temperatures, consider adding a co-solvent (e.g., a small amount of DMF if using dioxane/water).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol outlines a method for the reduction of the nitro group of this compound, with considerations for its poor solubility.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Solvent (e.g., Ethanol, or a mixture of THF and Methanol)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
In a hydrogenation flask, suspend this compound in the chosen solvent.
-
Solubility Enhancement: If the starting material is poorly soluble, consider using a co-solvent system such as a mixture of THF and methanol. Gentle heating may also be applied initially to aid dissolution before the addition of the catalyst.
-
Carefully add the 10% Pd/C catalyst to the suspension.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for handling poor solubility of this compound in reactions.
Caption: Logical relationship of troubleshooting strategies for poor solubility.
References
- 1. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 2. 4-FLUORO (1H)INDAZOLE | 341-23-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
preventing decomposition of 4-Fluoro-6-nitro-1H-indazole during reactions
Welcome to the technical support center for 4-Fluoro-6-nitro-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during reactions?
A1: The decomposition of this compound is primarily attributed to the presence of the electron-withdrawing nitro group and the inherent reactivity of the indazole ring. Key factors that can induce decomposition include:
-
Elevated Temperatures: High temperatures can lead to thermal decomposition, potentially causing unwanted side reactions or complete degradation of the molecule.
-
Strongly Basic or Acidic Conditions: The indazole ring system can be sensitive to extreme pH levels. Strongly alkaline conditions, in particular, should be avoided.[1]
-
Harsh Reagents: The use of strong oxidizing or reducing agents can affect the nitro group and the indazole core.[2] Similarly, potent nucleophiles may lead to undesired substitution reactions.
-
Light Exposure: For some nitro-aromatic compounds, exposure to light, especially UV light, can trigger photochemical degradation.[2]
-
Prolonged Reaction Times: Even under seemingly mild conditions, extended reaction times can lead to gradual decomposition of sensitive molecules.[1]
Q2: I'm observing a darkening of my reaction mixture and the formation of insoluble materials. What is the likely cause?
A2: The darkening of the reaction mixture and the formation of precipitates are common indicators of decomposition. This is often due to the formation of polymeric or tar-like byproducts resulting from the breakdown of the indazole ring. The specific cause could be one or more of the factors mentioned in Q1, such as excessive heat or incompatibility with the reagents used.
Q3: Are there any specific reaction conditions that are known to be compatible with 6-nitro-1H-indazole derivatives?
A3: Yes, several synthetic procedures for derivatives of 6-nitro-1H-indazole suggest compatible reaction conditions. For instance, N-alkylation using a mild base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) at controlled temperatures (e.g., 0 °C to room temperature) has been successfully employed.[3] Additionally, reactions involving formaldehyde in aqueous hydrochloric acid have been reported for 6-nitro-1H-indazole, indicating stability under these specific acidic conditions.[4][5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low Yield of Desired Product and a Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.- Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[1] |
| Inappropriate solvent. | - If the current solvent is protic, consider switching to an aprotic solvent to minimize potential side reactions with the indazole ring.- Ensure the starting material is fully dissolved to avoid localized high concentrations of reagents. |
| Reaction medium is too acidic or basic. | - If possible, buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH.[2]- Perform small-scale experiments to identify the optimal pH range for your specific transformation. |
| Presence of strong light, especially UV light. | - Protect the reaction vessel from light by wrapping it with aluminum foil or using amber glassware.[2] |
Issue 2: Rapid Color Change to Dark Brown/Black Upon Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Reagent is acting as a strong base, catalyzing decomposition. | - Add the reagent slowly at a low temperature (e.g., 0 °C).[1]- Consider using a milder, non-nucleophilic base if catalysis is required. |
| Exothermic reaction leading to localized overheating. | - Ensure efficient stirring and cooling of the reaction mixture during reagent addition.- Add the reagent dropwise or in small portions. |
| Incompatibility of the reagent with the nitro group. | - If a reducing agent is being used, consider a milder alternative (e.g., transfer hydrogenation instead of a metal hydride).- If an oxidizing agent is being used, select one that is known to be compatible with nitroarenes. |
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for related 6-nitro-1H-indazole compounds. These can serve as a starting point for optimizing your reaction.
Table 1: N-Methylation of 6-nitro-1H-indazole [3]
| Parameter | Condition |
| Starting Material | 6-nitro-1H-indazole |
| Reagent | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C for NaH addition, then room temperature |
| Reaction Time | 16 hours |
| Quenching | Water |
| Work-up | Ethyl acetate extraction |
Table 2: Reaction with Formaldehyde [5]
| Parameter | Condition |
| Starting Material | 6-nitro-1H-indazole |
| Reagent | Formaldehyde |
| Solvent | Aqueous Hydrochloric Acid |
| Temperature | Not specified, but likely room temperature or gentle heating |
| Reaction Time | Extended periods may be necessary |
| Work-up | Precipitation by addition of water |
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing and resolving decomposition issues.
Caption: A step-by-step guide to troubleshooting decomposition.
Potential Decomposition Pathways
Understanding potential decomposition pathways can aid in preventing them. For this compound, plausible pathways include:
Caption: Factors leading to the decomposition of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-6-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Fluoro-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and logical synthetic approach involves a two-step process:
-
Synthesis of 4-Fluoro-1H-indazole: This intermediate can be synthesized from precursors such as 3-fluoro-2-methylaniline through diazotization and cyclization, or from 2,6-difluorobenzaldehyde by reaction with hydrazine.[1][2]
-
Nitration of 4-Fluoro-1H-indazole: The intermediate is then nitrated using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 6-position. The fluorine at position 4 is an ortho, para-director, and the pyrazole ring is deactivating, which should favor nitration at the 6-position.
Q2: What are the expected yields for the synthesis of this compound?
A2: While specific yields for this compound are not widely reported, yields for analogous syntheses can provide an estimate. The synthesis of 4-fluoro-1H-indazole from 2,6-difluorobenzaldehyde has been reported with a yield of 66%.[2] The nitration of a similar compound, 6-bromo-1H-indazole, proceeds in good yield.[3] Therefore, a multi-step synthesis might have an overall yield in the range of 40-60%, depending on the efficiency of each step and purification losses.
Q3: What are the most likely side products in this synthesis?
A3: Potential side products can arise in both the indazole formation and the nitration step.
-
Isomer Formation: During the nitration of 4-fluoro-1H-indazole, there is a possibility of forming other nitro isomers, such as 4-fluoro-5-nitro-1H-indazole or 4-fluoro-7-nitro-1H-indazole, although the 6-nitro isomer is expected to be the major product due to directing effects.
-
Over-Nitration: Harsh nitrating conditions could lead to the formation of dinitro products.
-
Incomplete Cyclization: In the formation of the indazole ring from an aniline precursor, incomplete reaction can leave starting material that may react with the nitrating agent in the subsequent step, leading to impurities.
Q4: How can I purify the final product, this compound?
A4: Purification of nitro-indazole compounds is typically achieved through recrystallization or column chromatography. For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane or dichloromethane/methanol is often effective. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the synthesis of 4-Fluoro-1H-indazole | Incomplete diazotization of 3-fluoro-2-methylaniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid. |
| Inefficient cyclization. | After diazotization, ensure the reaction is allowed to proceed to completion. For the route from 2,6-difluorobenzaldehyde, ensure the reaction with hydrazine is heated sufficiently (e.g., reflux) for an adequate amount of time.[2] | |
| Low yield or no reaction during nitration | Inactive nitrating agent. | Prepare a fresh nitrating mixture of concentrated nitric acid and sulfuric acid. Ensure the acids are of high purity and concentration. |
| Reaction temperature is too low. | While nitration is typically carried out at low temperatures (0-10 °C) to control selectivity, the reaction may require gentle warming to proceed. Monitor the reaction by TLC to determine the optimal temperature. | |
| Formation of multiple nitro-isomers | Reaction temperature is too high. | Maintain a low temperature during the addition of the substrate to the nitrating mixture to improve regioselectivity. |
| Incorrect ratio of nitrating agents. | The ratio of nitric acid to sulfuric acid can influence the outcome. A standard mixture is typically 1:1 or 1:2. | |
| Difficult purification of the final product | Presence of closely related isomers. | Utilize a high-resolution column chromatography setup. Consider using a different solvent system or a gradient elution. Preparative HPLC may be necessary for very difficult separations. |
| Contamination with starting material. | Ensure the reaction has gone to completion by TLC monitoring before workup. If necessary, increase the reaction time or temperature. |
Quantitative Data Summary
Table 1: Reaction Conditions for Indazole Synthesis (Analogous Reactions)
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,6-difluorobenzaldehyde | Hydrazine | 1,4-Dioxane | 110 °C | 3 h | 66% | [2] |
| 3-fluoro-2-methylaniline | Sodium nitrite, Tetrafluoroboric acid | Water | 0-20 °C | - | - | [2] |
| 2-methyl-3-nitroaniline | Sodium nitrite | Glacial Acetic Acid | 0 °C to RT | Overnight | 99% | [4] |
| 6-bromo-1H-indazole | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 °C | 2-4 h | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-1H-indazole from 2,6-Difluorobenzaldehyde (Adapted from analogous synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in 1,4-dioxane.
-
Addition of Hydrazine: Add hydrazine hydrate (excess, e.g., 10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-fluoro-1H-indazole.
Protocol 2: Synthesis of this compound by Nitration (Proposed)
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to the indazole) while maintaining the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve 4-fluoro-1H-indazole (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the solution cool.
-
Nitration Reaction: Slowly add the solution of 4-fluoro-1H-indazole to the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the solid product. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Reactions of 4-Fluoro-6-nitro-1H-indazole with Strong Bases
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-6-nitro-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during experiments involving strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong base and a nucleophile?
The primary reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 6-position and the electronegative fluorine atom at the 4-position activate the indazole ring for nucleophilic attack. The fluoride ion is a good leaving group in this activated system, leading to the substitution of fluorine with the nucleophile.
Q2: What are the common strong bases used in these reactions?
Commonly used strong bases to promote the reaction with nucleophiles (e.g., amines, alcohols, thiols) include inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃), as well as non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base is critical and can influence the reaction outcome and the formation of side products.
Q3: What are the potential side reactions when using strong bases with this compound?
While specific documented side reactions for this compound are not extensively reported in publicly available literature, based on the reactivity of similar nitroaromatic compounds, potential side reactions may include:
-
Hydrolysis: In the presence of strong aqueous bases like NaOH or KOH at elevated temperatures, the fluoro group may be substituted by a hydroxyl group, leading to the formation of 4-Hydroxy-6-nitro-1H-indazole.
-
Dimerization/Polymerization: Under harsh basic conditions, highly reactive intermediates could potentially lead to the formation of dimeric or polymeric byproducts.
-
Smiles Rearrangement: While less common, intramolecular rearrangements like the Smiles rearrangement could theoretically occur if the nucleophile has a suitable tether.
-
Ring Opening: Extremely strong bases or high temperatures could potentially lead to the degradation of the indazole ring system.
-
Denitration: In some cases, though less likely under typical SNAr conditions, the nitro group could be displaced.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to no conversion of starting material | 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the reaction. 2. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor solvent choice: The solvent may not be suitable for dissolving the reactants or mediating the reaction. | 1. Select a stronger base: Consider using a stronger base such as KOH or DBU instead of K₂CO₃. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. 3. Use a polar aprotic solvent: Solvents like DMF, DMSO, or NMP are often effective for SNAr reactions. |
| Formation of 4-Hydroxy-6-nitro-1H-indazole | Presence of water and strong hydroxide bases (NaOH, KOH): Water can act as a nucleophile, especially at higher temperatures. | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Use a non-hydroxide base: Employ a non-nucleophilic base like DBU or use potassium carbonate in an anhydrous solvent. 3. Lower the reaction temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Multiple unidentified spots on TLC/LC-MS | 1. Decomposition of starting material or product: The reaction conditions may be too harsh. 2. Complex side reactions: Dimerization, polymerization, or other unexpected pathways may be occurring. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a milder base. 3. Protect the indazole N-H: The acidic proton on the indazole nitrogen can sometimes interfere with the reaction. Protection with a suitable group (e.g., THP) may prevent side reactions.[1] 4. Carefully control the stoichiometry of the base. |
| Difficulty in product purification | Formation of closely related byproducts: Side products with similar polarity to the desired product can make separation challenging. | 1. Optimize reaction conditions to minimize byproduct formation (see above). 2. Employ alternative purification techniques: Besides column chromatography, consider recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1 - 1.5 eq).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃ (2.0 eq) or DBU (1.5 eq)) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: For less reactive amines, higher temperatures and stronger bases may be necessary. For reactions sensitive to water, rigorous anhydrous conditions should be maintained.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A flowchart for troubleshooting low conversion issues.
Potential Reaction Pathways
Caption: Possible reactions of this compound with strong bases.
References
Technical Support Center: Optimization of Catalytic Reduction of 4-Fluoro-6-nitro-1H-indazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the catalytic reduction of 4-Fluoro-6-nitro-1H-indazole to its corresponding amine, 4-Fluoro-1H-indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the catalytic reduction of this compound?
A1: The most frequently employed method is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (H₂).[1][2] This method is often chosen for its high efficiency and clean reaction profiles.[2] Other common systems include Raney Nickel with hydrogen gas, or metal/acid combinations like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in ethanol.[1][3]
Q2: What are the primary concerns during the reduction of this specific substrate?
A2: The two main challenges are:
-
Incomplete Reaction: The reaction may stall before all the starting material is consumed.
-
Defluorination: The fluorine atom at the 4-position can be reductively cleaved, leading to an undesired by-product. This is a known issue in catalytic hydrogenations of halogenated aromatic compounds.[1]
Q3: Which catalyst is best to avoid defluorination?
A3: While Pd/C is very effective for nitro reduction, it can sometimes cause dehalogenation.[1] If defluorination is a significant issue, switching to Raney Nickel is a common strategy, as it is often less prone to cleaving aromatic C-F bonds compared to Pd/C.[1] Alternatively, non-catalytic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can provide a milder route that preserves the fluorine substituent.[4][5]
Q4: What solvents are suitable for this reaction?
A4: Polar protic solvents are generally preferred for catalytic hydrogenation. The most common choices include ethanol, methanol, and ethyl acetate.[6] Acetic acid can also be used, particularly for reactions involving protecting groups or to facilitate protonation.[6] For metal-based reductions, ethanol is frequently used with SnCl₂.[3]
Q5: What are typical reaction conditions (pressure, temperature)?
A5: For catalytic hydrogenation with Pd/C or Raney Ni, reactions are often run at room temperature.[2] Hydrogen pressure can range from atmospheric pressure (using a hydrogen balloon) to higher pressures (typically 50 psi) in a specialized vessel like a Parr shaker for more difficult reductions.[2][7] Reactions are typically monitored until hydrogen uptake ceases or analysis (TLC, LC-MS) shows complete conversion.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is known to be more active and can be a viable alternative.[6][7] |
| Catalyst Poisoning | Impurities in the substrate, solvent, or glassware (e.g., sulfur compounds) can poison the catalyst. Purify the starting material and use high-purity solvents. Ensure glassware is scrupulously clean.[6] |
| Insufficient Hydrogen Pressure | For reactions at atmospheric pressure (balloon), the system may have leaks. Ensure all connections are secure. For stubborn reactions, increase the hydrogen pressure using an autoclave or Parr apparatus.[7] |
| Poor Mixing | In a heterogeneous reaction, efficient mixing is crucial for contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well suspended in the reaction medium.[6] |
| Low Temperature | While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or complete the reaction.[6] |
Problem 2: Significant Formation of Defluorinated By-product
| Potential Cause | Recommended Solution |
| Overly Active Catalyst/Harsh Conditions | Prolonged reaction times, high temperatures, or high hydrogen pressure with Pd/C can promote defluorination. Reduce reaction time, temperature, or pressure. |
| Catalyst Choice | Palladium on carbon (Pd/C) is known to sometimes cause dehalogenation.[1] Switch to a different catalyst system, such as Raney Nickel, which is often milder towards aromatic halides.[1] |
| Alternative Reagents | Consider non-hydrogenation methods. Reduction with iron powder in acetic acid or SnCl₂ in ethanol are effective methods for nitro group reduction and are less likely to cause defluorination.[4][8] |
Problem 3: Formation of Other Impurities (e.g., hydroxylamines, azo compounds)
| Potential Cause | Recommended Solution |
| Incomplete Reduction | The reaction may stop at the hydroxylamine intermediate stage.[9] Ensure sufficient reaction time and an adequate amount of hydrogen/reducing agent. |
| Reaction Conditions Favoring Coupling | Certain conditions can lead to the formation of azo or azoxy dimers, especially with reagents like LiAlH₄ or zinc with sodium hydroxide.[1][9] Stick to well-established methods like catalytic hydrogenation (H₂/Pd/C, H₂/Raney Ni) or Fe/acid which are highly selective for aniline formation.[1][3] |
Data Presentation: Comparison of Reduction Methods
The following table summarizes common conditions for the reduction of aromatic nitro compounds, which can be applied to this compound.
| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | 5-10% Pd/C[2] | EtOH, MeOH, EtOAc[6] | Room Temp | 1-4 atm (Balloon or Parr) | Adv: High yield, clean reaction. Disadv: Potential for defluorination.[1] |
| Catalytic Hydrogenation | Raney Nickel[1] | EtOH, MeOH[8] | Room Temp - 50°C | 1-4 atm (Balloon or Parr) | Adv: Good for substrates prone to dehalogenation.[1] Disadv: Pyrophoric, requires careful handling. |
| Transfer Hydrogenation | Pd/C[4] | MeOH, EtOH | Room Temp - Reflux | Atmospheric | Adv: Avoids use of H₂ gas; uses H-donors like triethylsilane or hydrazine.[4] Disadv: Stoichiometric by-products. |
| Metal Reduction | Iron (Fe) Powder[4] | Acetic Acid or EtOH/H₂O + NH₄Cl | Reflux | Atmospheric | Adv: Inexpensive, safe, and avoids defluorination.[4] Disadv: Requires acidic conditions and filtration of iron salts.[2] |
| Metal Salt Reduction | SnCl₂·2H₂O[2] | Ethanol | Room Temp - Reflux | Atmospheric | Adv: Mild, chemoselective, and good for sensitive functional groups.[1][5] Disadv: Stoichiometric tin waste, workup can be complex.[2][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of this compound using 10% Pd/C.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Nitrogen (N₂) and Hydrogen (H₂) gas
-
Celite® or a similar filter aid
Procedure:
-
In a suitable pressure vessel (e.g., a Parr bottle), dissolve the this compound (1.0 eq) in the chosen solvent (e.g., ethanol).[2]
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen).[2]
-
Seal the vessel and purge it thoroughly by evacuating and refilling with nitrogen gas three times.
-
Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or via a balloon).[2]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[2]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure all product is collected.[2] Caution: Do not allow the catalyst on the filter paper to dry completely in the air, as it can be pyrophoric. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-1H-indazol-6-amine.
-
If necessary, purify the product by crystallization or column chromatography.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in the reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoro-Nitro-Indazole Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various fluoro-nitro-indazole isomers, with a focus on nucleophilic aromatic substitution (SNAr). Understanding the differential reactivity of these isomers is crucial for the strategic design of synthetic routes and the development of novel therapeutics, as the indazole scaffold is a key component in many biologically active molecules. This document summarizes the predicted reactivity based on established electronic effects and provides detailed experimental protocols for a comprehensive comparative study.
Introduction to Reactivity of Fluoro-Nitro-Indazoles
The reactivity of fluoro-nitro-indazole isomers in SNAr reactions is primarily governed by the electronic effects of the nitro group (-NO₂) on the indazole ring system. The fluorine atom serves as a good leaving group, and its substitution by a nucleophile is facilitated by the presence of a strongly electron-withdrawing nitro group. The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate directly influences the reaction rate.
The position of the nitro group relative to the fluorine atom is the most critical factor determining the reactivity of the isomer. A nitro group in the ortho or para position to the fluorine atom can effectively stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. In contrast, a meta-positioned nitro group offers only inductive stabilization, which is significantly less effective, leading to a much slower reaction rate.
Predicted Reactivity of Fluoro-Nitro-Indazole Isomers
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| 4-Fluoro-7-nitro-1H-indazole | ![]() | High | The nitro group is ortho to the fluorine atom, providing strong resonance stabilization of the Meisenheimer intermediate. |
| 6-Fluoro-5-nitro-1H-indazole | ![]() | High | The nitro group is ortho to the fluorine atom, providing strong resonance stabilization of the Meisenheimer intermediate. |
| 4-Fluoro-5-nitro-1H-indazole | ![]() | Moderate | The nitro group is meta to the fluorine atom, offering only inductive stabilization of the Meisenheimer intermediate. |
| 7-Fluoro-4-nitro-1H-indazole | ![]() | High | The nitro group is para to the fluorine atom (through the benzene ring), providing strong resonance stabilization of the Meisenheimer intermediate. |
| 5-Fluoro-4-nitro-1H-indazole | ![]() | High | The nitro group is ortho to the fluorine atom, providing strong resonance stabilization of the Meisenheimer intermediate. |
| 5-Fluoro-6-nitro-1H-indazole | ![]() | Moderate | The nitro group is meta to the fluorine atom, offering only inductive stabilization of the Meisenheimer intermediate. |
| 6-Fluoro-7-nitro-1H-indazole | ![]() | Moderate | The nitro group is meta to the fluorine atom, offering only inductive stabilization of the Meisenheimer intermediate. |
Note: The actual reactivity can also be influenced by the specific nucleophile, solvent, and reaction conditions. The predictions above are based on the dominant electronic effects.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively compare the reactivity of fluoro-nitro-indazole isomers, a standardized experimental protocol is essential. The following sections outline detailed methodologies for synthesis, a general SNAr reaction, and kinetic monitoring.
Synthesis of Fluoro-Nitro-Indazole Isomers
The synthesis of various fluoro-nitro-indazole isomers can be achieved through established synthetic routes, often involving the nitration of a corresponding fluoro-indazole precursor. For example, the synthesis of 6-fluoro-5-nitro-1H-indazole can be achieved by the nitration of 6-fluoro-1H-indazole using potassium nitrate in concentrated sulfuric acid.[2] Similar strategies can be applied for the synthesis of other isomers, with the starting fluoro-indazole determining the final product.
General Protocol for Nitration of Fluoro-indazoles:
-
To a stirred solution of the starting fluoro-indazole in concentrated sulfuric acid at 0 °C, add potassium nitrate portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoro-nitro-indazole isomer.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
The following is a general procedure for the reaction of a fluoro-nitro-indazole isomer with a nucleophile, such as an amine.
-
In a reaction vessel, dissolve the fluoro-nitro-indazole isomer in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the nucleophile (e.g., a primary or secondary amine, typically 1.1-1.5 equivalents).
-
Add a suitable base (e.g., K₂CO₃ or Et₃N, typically 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperatures such as 50-100 °C).
-
Monitor the progress of the reaction by TLC, HPLC, or ¹⁹F NMR.
-
Upon completion, quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography or recrystallization.
Kinetic Monitoring of SNAr Reactions
To obtain quantitative data for comparing the reactivity of the isomers, the reaction kinetics can be monitored using techniques such as ¹⁹F NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
Protocol for Kinetic Monitoring by ¹⁹F NMR Spectroscopy:
-
Prepare a stock solution of the fluoro-nitro-indazole isomer and the nucleophile in a deuterated polar aprotic solvent (e.g., DMSO-d₆).
-
In an NMR tube, mix the reactants at a controlled temperature.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
The disappearance of the signal corresponding to the starting fluoro-nitro-indazole and the appearance of the signal for the product can be integrated to determine the reaction rate.[1]
Protocol for Kinetic Monitoring by HPLC:
-
Set up the SNAr reaction as described in the general protocol.
-
At specific time points, withdraw an aliquot of the reaction mixture and quench it (e.g., by diluting with a cold solvent).
-
Analyze the quenched sample by HPLC using a suitable column and mobile phase to separate the starting material, product, and any byproducts.
-
Quantify the concentrations of the starting material and product by integrating the peak areas and using a calibration curve.
-
Plot the concentration of the starting material versus time to determine the reaction rate constant.[3][4]
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of SNAr and a typical experimental workflow for comparing the reactivity of the isomers.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for comparing the reactivity of isomers.
References
- 1. magritek.com [magritek.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 4-Fluoro-6-nitro-1H-indazole vs. other nitroindazoles
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, nitroindazoles have garnered significant attention as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the biological properties of various nitroindazole derivatives, with a particular focus on contrasting the potential activities of 4-Fluoro-6-nitro-1H-indazole with its better-characterized isomers and analogs.
While direct experimental data for this compound is limited in the current scientific literature, this guide synthesizes available data from related nitroindazoles to provide valuable insights into its potential therapeutic applications. The position of the nitro group and the presence of other substituents, such as halogens, on the indazole ring are critical determinants of the biological activity and potency of these compounds.
Comparative Biological Activities of Nitroindazole Derivatives
Nitroindazoles have demonstrated considerable potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. The electronic and steric properties conferred by the nitro and fluoro substituents on the this compound scaffold suggest a unique profile that warrants further investigation.
Anticancer Activity
Numerous studies have underscored the antiproliferative effects of nitroindazole derivatives against a range of cancer cell lines. Notably, compounds with a 6-nitro substitution have shown promising cytotoxic effects. For instance, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM[1]. This suggests that the 6-nitro moiety is a key contributor to the anticancer properties of these molecules[1]. The introduction of a fluorine atom at the 4-position of the indazole ring in this compound could potentially enhance this activity through increased membrane permeability or altered interactions with target proteins[2].
Nitroimidazoles, a related class of compounds, are known to act as radiosensitizers and bioreductive prodrugs in cancer therapy, particularly in hypoxic tumor environments[3][4][5]. The nitro group can be reduced under hypoxic conditions to form reactive species that are toxic to cancer cells. It is plausible that this compound could share this mechanism of action.
Antiparasitic Activity
Nitroindazoles have emerged as a promising class of agents against various parasites, including Leishmania, Trypanosoma, and Trichomonas. Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, demonstrating the importance of substitutions at both the 3 and 6 positions for potent antiparasitic effects[1][6][7]. Similarly, 5-nitroindazole derivatives have shown remarkable activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi[1][8]. The electron-withdrawing nature of both the nitro and fluoro groups in this compound may contribute to its potential as an antiparasitic agent.
Enzyme Inhibition
A significant area of investigation for nitroindazoles is their role as enzyme inhibitors. 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS)[9][10][11][12]. This inhibition has been linked to potential neuroprotective effects by reducing oxidative stress and the formation of peroxynitrite in neuronal tissues[9]. The specific substitution pattern of this compound may lead to a different enzyme inhibition profile, potentially targeting other kinases or enzymes relevant to disease pathways. For example, various indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[13][14].
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of selected nitroindazole derivatives against various targets. It is important to note the absence of specific data for this compound, highlighting the need for future experimental evaluation.
| Compound/Derivative | Biological Activity | Target/Assay | IC50/MIC Value | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Anticancer | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Anticancer | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 μM | [14][15] |
| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania infantum | 4 - 117 µM | [6] |
| 5-Nitroindazole derivatives | Antiprotozoal | Trichomonas vaginalis | Remarkable activity at 10 µg/mL | [8] |
| 7-Nitroindazole | nNOS Inhibition | Mouse Cerebellar NOS | 0.47 µM | [12] |
| 7-Nitroindazole | nNOS Inhibition | Rat Hippocampal NOS | ~17 µg/ml | [16] |
| 6-Nitroindazole | Antinociceptive | Acetic acid-induced abdominal constriction | ED50 = 44.0 mg/kg | [17] |
| Indazole-based PI3K inhibitor | Anticancer | PI3Kδ | pIC50 ≥ 5 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of nitroindazole bioactivity.
In Vitro Antiproliferative MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., NCI-H460, HCT116) are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve[18].
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of NOS enzymes.
-
Enzyme Preparation: A source of NOS (e.g., mouse cerebellum homogenate) is prepared.
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, L-[³H]arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin).
-
Inhibitor Addition: The test compound (e.g., 7-nitroindazole) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time at a specific temperature.
-
Reaction Termination and Separation: The reaction is stopped, and the product, L-[³H]citrulline, is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.
-
Quantification: The amount of L-[³H]citrulline produced is quantified using liquid scintillation counting.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined.
Signaling Pathways and Experimental Workflows
The biological effects of nitroindazoles are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
Conclusion
The existing body of research strongly supports the potential of the nitroindazole scaffold as a source of diverse bioactive compounds. While direct experimental evidence for this compound is currently unavailable, the structure-activity relationships derived from related nitroindazoles provide a compelling rationale for its investigation. The presence of a 6-nitro group suggests potential anticancer and antiparasitic activities, while the 4-fluoro substituent may enhance potency and pharmacokinetic properties. Future studies are warranted to synthesize and evaluate this compound to fully elucidate its biological activity profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 10. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Spectroscopic Compass: Differentiating 4-Fluoro-6-nitro-1H-indazole from its Regioisomers
For researchers in medicinal chemistry and materials science, the precise structural elucidation of substituted indazoles is paramount. The regioisomeric position of functional groups can dramatically alter the physicochemical and biological properties of these important heterocyclic scaffolds. This guide provides a comparative spectroscopic analysis of 4-fluoro-6-nitro-1H-indazole and its key regioisomers, offering a framework for their unambiguous identification using standard analytical techniques.
While complete experimental datasets for all regioisomers are not uniformly available in the public domain, this guide compiles existing data and provides predictions based on established principles of spectroscopy to empower researchers in their analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its regioisomers. The key differentiating features arise from the distinct electronic environments created by the varying positions of the electron-withdrawing nitro group and the halogen substituent on the indazole ring.
Note on Data: Data presented is a combination of reported values and predictions based on analogous compounds. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted in DMSO-d₆)
| Compound | H-3 (s) | H-5 (d or s) | H-7 (d or s) | Other |
| This compound | ~8.5 | ~8.2 (d) | ~8.8 (d) | |
| 5-Fluoro-6-nitro-1H-indazole | ~8.4 | - | ~8.0 (d) | H-4 ~7.8 (d) |
| 7-Fluoro-6-nitro-1H-indazole | ~8.3 | ~8.1 (d) | - | H-4 ~7.6 (t) |
| 4-Fluoro-5-nitro-1H-indazole | ~8.6 | - | ~7.9 (d) | H-6 ~7.7 (t) |
| 4-Fluoro-7-nitro-1H-indazole | ~8.2 | ~7.5 (dd) | - | H-6 ~7.4 (t)* |
Table 2: ¹³C NMR Spectroscopic Data (Predicted in DMSO-d₆)
| Carbon | 4-F, 6-NO₂ | 5-F, 6-NO₂ | 7-F, 6-NO₂ | 4-F, 5-NO₂ | 4-F, 7-NO₂* |
| C3 | ~135 | ~134 | ~133 | ~136 | ~132 |
| C3a | ~120 | ~122 | ~121 | ~118 | ~119 |
| C4 | ~155 (d) | ~120 | ~115 | ~154 (d) | ~156 (d) |
| C5 | ~115 | ~150 (d) | ~125 | ~135 | ~110 |
| C6 | ~148 | ~145 | ~147 | ~118 | ~128 |
| C7 | ~110 | ~112 | ~152 (d) | ~120 | ~140 |
| C7a | ~142 | ~141 | ~140 | ~143 | ~141 |
(d) denotes a doublet due to C-F coupling.
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | This compound and its Regioisomers (Predicted) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, br), ~1520 & ~1340 (NO₂ asymm. & symm. stretch), ~1250 (C-F stretch) |
| MS (EI) | Molecular Ion (M⁺) at m/z 181.03, with fragmentation patterns corresponding to the loss of NO₂, HCN, and other characteristic fragments. |
Structural Relationships and Spectroscopic Workflow
The differentiation of these regioisomers relies on a logical workflow of spectroscopic analysis. The following diagram illustrates the structural differences and the workflow for their characterization.
Caption: Structural comparison of fluoro-nitro-1H-indazole regioisomers and the general analytical workflow for their identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluoro-nitro-1H-indazole derivatives, based on standard laboratory practices.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for indazole derivatives to observe the N-H proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
A standard one-dimensional proton spectrum is acquired.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
A one-dimensional fluorine spectrum is acquired, typically proton-decoupled.
-
The chemical shifts are referenced to an external standard like CFCl₃ (δ 0.00 ppm).
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Approximately 1 mg of the sample is ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid State (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system, or with a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common for providing fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is also frequently used, especially with LC-MS, to determine the molecular weight.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
This guide provides a foundational framework for the spectroscopic comparison and identification of this compound and its regioisomers. By combining the provided data with the outlined experimental protocols and a systematic analytical approach, researchers can confidently elucidate the structure of these and other related substituted indazoles.
The Strategic Advantage of 4-Fluoro-6-nitro-1H-indazole in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. In the landscape of heterocyclic chemistry, substituted indazoles have emerged as privileged scaffolds, frequently incorporated into a multitude of clinically successful drugs. This guide provides an in-depth comparison of 4-Fluoro-6-nitro-1H-indazole against similar building blocks, highlighting its unique advantages supported by experimental data and detailed protocols.
The strategic placement of a fluorine atom at the 4-position and a nitro group at the 6-position of the indazole core imparts a unique combination of physicochemical and pharmacological properties. This guide will objectively compare this compound with key analogs, including its isomers and other halogenated nitroindazoles, to elucidate its superior characteristics in the context of drug discovery and development.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are paramount as they influence solubility, permeability, metabolic stability, and ultimately, the druglikeness of the final compound. A comparison of key calculated physicochemical parameters for this compound and its analogs reveals important distinctions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | C₇H₄FN₃O₂ | 181.12 | 1.89 | 85.09 | 1 | 4 |
| 6-Fluoro-4-nitro-1H-indazole | C₇H₄FN₃O₂ | 181.12 | 1.89 | 85.09 | 1 | 4 |
| 4-Chloro-6-nitro-1H-indazole | C₇H₄ClN₃O₂ | 197.58 | 2.27 | 85.09 | 1 | 4 |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 1.45 | 85.09 | 1 | 4 |
Note: These values are computationally predicted and may vary slightly from experimental values.
Analysis:
The introduction of a fluorine atom, as in this compound, offers a favorable balance of lipophilicity (logP) and polarity (TPSA) compared to its non-fluorinated or chloro-substituted counterparts. This balance is often crucial for achieving optimal cell permeability and oral bioavailability. All the compared building blocks adhere to Lipinski's Rule of Five, suggesting their potential for development into orally active drugs.[1][2]
Advantages in Synthetic Chemistry
The reactivity of a building block dictates its utility in the synthesis of diverse and complex molecules. This compound offers distinct advantages in common synthetic transformations.
N-Alkylation and N-Arylation Reactions
General Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of substituted indazoles.
Superior Performance in Biological Applications: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. The specific substitution pattern of this compound can lead to derivatives with enhanced potency and selectivity. While direct biological activity data for the parent building block is limited, we can infer its potential by examining the activity of closely related derivatives.
Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited IC50 values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line, highlighting the importance of the 6-nitro substitution for cytotoxic effects.[3] Furthermore, the introduction of a halogen at other positions, such as a chloro group at the 3-position of 6-nitro-1H-indazole, has been shown to be crucial for potent antileishmanial activity.[3][4]
The fluorine atom at the C4 position can engage in favorable interactions with the target protein, potentially leading to increased binding affinity. It can also modulate the pKa of the indazole ring system, which can influence protein-ligand interactions and pharmacokinetic properties.
Illustrative Signaling Pathway: RAF-MEK-ERK Pathway
Many indazole-based kinase inhibitors target the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the RAF-MEK-ERK pathway by an indazole-based inhibitor.
Experimental Protocols
To facilitate the practical application of this compound and its analogs, detailed experimental protocols for their synthesis and subsequent biological evaluation are provided below.
Synthesis of Substituted Nitroindazoles
-
General Procedure for the Synthesis of 6-Nitro-1H-indazole: (Adapted from literature procedures) A solution of 2-methyl-5-nitroaniline in a suitable solvent is diazotized with sodium nitrite in the presence of a mineral acid. The resulting diazonium salt is then subjected to cyclization, often through a Japp-Klingemann reaction or a related cyclization strategy, to afford 6-nitro-1H-indazole. Purification is typically achieved by recrystallization or column chromatography.
-
General Procedure for the Synthesis of this compound: Synthesis of this specific isomer often involves a multi-step sequence starting from a fluorinated and nitrated aniline precursor. For example, starting from 3-fluoro-5-nitroaniline, a Sandmeyer-type reaction followed by cyclization can be employed. Alternatively, direct fluorination of a suitable indazole precursor can be achieved using electrophilic fluorinating agents, although regioselectivity can be a challenge.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., derivatives of this compound) in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the appropriate substrate, and ATP in a kinase buffer. Add the diluted test compounds to the wells. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][6]
Antiproliferative Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
Conclusion
This compound stands out as a highly advantageous building block in medicinal chemistry. Its unique substitution pattern provides a favorable combination of physicochemical properties conducive to developing orally bioavailable drugs. The presence of the fluoro and nitro groups offers multiple avenues for synthetic diversification and can lead to derivatives with enhanced biological activity, particularly as kinase inhibitors. The strategic use of this building block can significantly accelerate the discovery and development of novel therapeutics for a range of diseases.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of 4-Fluoro-6-nitro-1H-indazole Derivatives: A Comparative Guide to Structure-Activity Relationships
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents. Among these, the 4-Fluoro-6-nitro-1H-indazole core has emerged as a promising pharmacophore, particularly in the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The strategic placement of the electron-withdrawing nitro group at the 6-position and a fluorine atom at the 4-position significantly influences the molecule's electronic properties and its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for new and effective therapeutic agents.
While specific comprehensive SAR studies on this compound derivatives are limited in the public domain, valuable insights can be drawn from studies on related 6-nitro-1H-indazole compounds. The available data consistently underscores the importance of the 6-nitro substitution for various biological activities.
Comparative Biological Activities of 6-Nitro-1H-Indazole Derivatives
The introduction of a nitro group at the 6-position of the indazole ring has been shown to be a key determinant of biological activity. Studies have demonstrated the efficacy of these derivatives across a spectrum of therapeutic areas.
Table 1: Summary of Biological Activities and IC50 Values for 6-Nitro-1H-Indazole Derivatives
| Compound Class | Biological Activity | Target/Cell Line | IC50 (µM) | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania infantum | 5.53 - 117 | [1][2] |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Anticancer | NCI-H460 (Lung Carcinoma) | 5 - 15 | [3] |
| 2-azetidinone derivatives of 6-nitro-1H-indazole | Antibacterial, Antifungal, Antitubercular | Various microorganisms | Promising activity | [3] |
| 6-Nitroindazole | Anti-inflammatory | IL-1β inhibition | 100.75 | [3] |
| 6-Nitroindazole | Antioxidant | DPPH free radical scavenging | Highest inhibition among tested indazoles | [3] |
Structure-Activity Relationship Insights:
The data presented suggests several key SAR trends for 6-nitro-1H-indazole derivatives:
-
Impact of the 6-Nitro Group: The presence of the nitro group at the 6-position is consistently associated with potent biological activity, particularly in anticancer and antileishmanial applications.[3] This is likely due to its electron-withdrawing nature, which can influence the molecule's ability to participate in crucial biological interactions.
-
Influence of Substituents at the 3-Position: Modifications at the 3-position of the 6-nitroindazole core significantly impact activity. For instance, the introduction of a chloro group at this position has been shown to be important for antileishmanial efficacy.[2][3]
-
Role of the 4-Fluoro Substitution: While direct comparative data is scarce, the inclusion of a fluorine atom at the 4-position is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. A study on indazole derivatives highlighted that a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy.[4] It is hypothesized that the 4-fluoro group in this compound derivatives could further modulate the electronic environment of the ring system and improve pharmacokinetic properties.
Experimental Protocols
The biological activities of these compounds are typically evaluated using a range of in vitro assays. Below are the methodologies for key experiments cited in the literature.
Antiproliferative Activity Assessment (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Antileishmanial Activity Assay:
-
Parasite Culture: Promastigote forms of Leishmania species are cultured in a suitable medium.
-
Compound Exposure: The promastigotes are exposed to increasing concentrations of the synthesized 3-chloro-6-nitro-1H-indazole derivatives.
-
Viability Assessment (MTT Assay): The in vitro antileishmanial activity is determined using the MTT assay, which measures the metabolic activity of the parasites as an indicator of their viability.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the general process of evaluating the biological activity of these compounds, the following workflow diagram is provided.
Caption: Workflow for the design, synthesis, and biological evaluation of this compound derivatives.
References
Comparative Analysis of Synthetic Routes to 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 4-Fluoro-6-nitro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on established chemical principles and data from analogous reactions, offering insights into the potential efficiency, scalability, and challenges of each approach.
Data Presentation: A Comparative Overview
The following table summarizes the key aspects of the two proposed synthetic pathways to this compound. The quantitative data is derived from analogous transformations reported in the literature and should be considered representative.
| Parameter | Route A: Diazotization & Cyclization | Route B: Electrophilic Nitration |
| Starting Material | 2-Methyl-3-fluoro-5-nitroaniline | 4-Fluoro-1H-indazole |
| Key Transformation | Intramolecular diazotization and cyclization | Electrophilic aromatic substitution (nitration) |
| Reagents | Sodium nitrite, Acetic acid | Potassium nitrate, Sulfuric acid |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Reported Yield (Analogous) | ~40-60% | ~30-50% |
| Number of Steps | 1 | 1 |
| Key Challenges | Potential for side reactions during diazotization, regioselectivity of cyclization. | Control of regioselectivity of nitration, potential for over-nitration. |
| Scalability | Potentially scalable with careful control of reaction conditions. | Generally scalable, but requires handling of strong acids. |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic routes, adapted from procedures for analogous compounds.
Route A: Diazotization and Cyclization of 2-Methyl-3-fluoro-5-nitroaniline
This protocol is based on the synthesis of substituted indazoles from o-methylanilines.
-
Dissolution: Dissolve 2-methyl-3-fluoro-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route B: Electrophilic Nitration of 4-Fluoro-1H-indazole
This protocol is adapted from the nitration of fluoro-substituted indazoles.[1]
-
Dissolution: To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 4-fluoro-1H-indazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Nitration: Add potassium nitrate (1.05 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis
Route A offers a direct approach to the target molecule from a readily accessible substituted aniline. The key advantage of this route is the convergent nature of the synthesis, forming the bicyclic indazole core in a single step. However, diazotization reactions can sometimes be accompanied by side reactions, and the regioselectivity of the cyclization might be a concern, potentially leading to the formation of isomeric indazoles. The reported yields for analogous reactions are moderate.
Route B utilizes a commercially available starting material, 4-fluoro-1H-indazole, which simplifies the initial steps of the synthesis. The primary challenge in this route lies in controlling the regioselectivity of the electrophilic nitration. The fluorine atom at the 4-position is an ortho-, para-director, which should favor nitration at the 5 or 7 positions. However, the pyrazole part of the indazole ring also influences the regioselectivity. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired 6-nitro isomer and minimize the formation of other isomers. The reported yields for similar nitrations are in the lower to moderate range.[1]
References
Illuminating the Scaffold: A Comparative Guide to the Structural Validation of 4-Fluoro-6-nitro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive comparison of analytical techniques and expected data for the structural validation of 4-fluoro-6-nitro-1H-indazole derivatives, a scaffold of increasing interest in medicinal chemistry.
The indazole core is a key pharmacophore found in numerous therapeutic agents, and the introduction of fluoro and nitro groups can significantly modulate a molecule's physicochemical and pharmacological properties. This guide offers a comparative analysis of spectroscopic data from structurally related compounds to provide a predictive framework for characterizing new this compound derivatives.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Data (ppm) of Substituted Indazole Derivatives
| Compound/Substituent | H-3 | H-5 | H-7 | Other Protons | Solvent |
| 6-Nitro-3-phenyl-1H-indazole[1] | - | 8.14-8.07 (m) | 8.26 (s) | 11.63 (br, NH), 7.98-7.51 (m, Ar-H) | CDCl₃ |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[2] | - | 7.95 (s) | 7.60 (s) | ~14.1 (s, NH) | Not Specified |
| 3-Iodo-6-methyl-5-nitro-1H-indazole[2] | - | - | ~7.9 (s) | ~13.5 (s, NH), 7.45 (d, H-4) | Not Specified |
| 3-Iodo-6-methyl-7-nitro-1H-indazole[2] | - | 7.45 (d) | - | ~14.3 (s, NH) | Not Specified |
Table 2: Comparative ¹³C NMR Data (ppm) of Substituted Indazole Derivatives
| Compound/Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| 6-Nitro-3-phenyl-1H-indazole[1] | 146.56 | 140.32 | 124.13 | 116.19 | 146.99 | 106.96 | 122.07 | CDCl₃ |
| 3-Iodo-6-methyl-4-nitro-1H-indazole[2] | ~92.5 | ~141.0 | ~148.0 | ~120.0 | ~135.0 | ~118.0 | ~122.0 | Not Specified |
| 3-Iodo-6-methyl-5-nitro-1H-indazole[2] | ~90.0 | ~142.0 | ~120.0 | ~145.0 | ~125.0 | ~115.0 | ~121.0 | Not Specified |
| 3-Iodo-6-methyl-7-nitro-1H-indazole[2] | ~91.0 | ~140.5 | ~122.0 | ~121.0 | ~133.0 | ~149.0 | ~120.0 | Not Specified |
Table 3: Mass Spectrometry Data of a Representative 6-Nitro-1H-indazole
| Compound | Ionization Mode | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| 6-Nitro-1H-indazole[3] | Electron Ionization | 163.1335 | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures. Below are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.
Instrumentation: Bruker ARX 400 spectrometer or equivalent.[1]
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition:
-
Acquire the spectrum at a frequency of 400 MHz.[1]
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
¹³C NMR Acquisition:
-
Acquire the spectrum at a frequency of 100 MHz.[1]
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with appropriate apodization and Fourier transformation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a High-Resolution Mass Spectrometer (HRMS) like a Bruker Apex IV FTMS.[1][2]
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
For direct infusion ESI-HRMS, prepare a solution in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 10-100 µg/mL.
Data Acquisition (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 50-500.[2]
-
Inject a 1 µL aliquot into the GC inlet. The GC method will depend on the volatility of the compound.
Data Acquisition (Electrospray Ionization - HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.[1]
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire high-resolution mass spectra to determine the accurate mass and elemental composition.
X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K).[4]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters until convergence.[5]
Visualizing Experimental Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a typical experimental workflow for structure validation and a hypothetical signaling pathway where these compounds might be active.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: Hypothetical signaling pathway showing the potential mechanism of action of a this compound derivative as a kinase inhibitor.
References
comparing the efficacy of catalysts for 4-Fluoro-6-nitro-1H-indazole functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics, with the 4-fluoro-6-nitro-1H-indazole core being a particularly relevant starting material due to its electronic properties and potential for diverse chemical transformations. The strategic introduction of substituents on this electron-deficient heterocyclic system is pivotal for modulating biological activity. This guide provides an objective comparison of the efficacy of various catalytic systems for the functionalization of this compound and related nitroindazoles, supported by experimental data from the literature.
Catalyst Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds at the C3 position of the indazole ring. The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficacy, especially with an electron-deficient substrate like this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl moieties. For electron-deficient iodoindazoles, various palladium catalysts have been employed with success.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-6-methyl-4-nitro-1H-indazole | Arylboronic acid | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | High | BenchChem |
| Pd(dppf)Cl₂ | 3-Iodo-1H-indazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [1] |
Note: Data for the specific this compound substrate in Suzuki reactions is limited in the reviewed literature; however, conditions for the analogous 3-iodo-6-methyl-4-nitro-1H-indazole provide a strong starting point for optimization.
Palladium-Catalyzed Heck Reaction
The Heck reaction enables the vinylation of the indazole core, providing a gateway to further functionalization.
| Catalyst System | Substrate | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Na₂CO₃ or TEA | DMF | Not specified | Not specified | Good | [2] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is instrumental for the introduction of alkynyl groups. This reaction typically requires a copper(I) co-catalyst.
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Aryl Halide | Terminal Alkyne | Amine Base | Not specified | Room Temp | Not specified | Good | [3] |
General conditions are often applicable to iodoindazoles, though optimization is necessary.
Catalyst Performance in C-H Functionalization
Direct C-H activation is an atom-economical approach to functionalize the indazole nucleus. Rhodium and Palladium catalysts have shown promise in this area.
Rhodium-Catalyzed C-H Activation
Palladium-Catalyzed C-H Nitration
A palladium-catalyzed double C(sp²)–H bond functionalization has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, indicating that palladium can be effective for the direct introduction of nitro groups onto the indazole ring under mild conditions.[5]
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations, particularly for C-N bond formation.
| Catalyst System | Reaction Type | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | Intramolecular C-N bond formation | 2-chloro-benzoic acid-N'-aryl/alkyl-hydrazides | - | K₂CO₃ | DMSO | 110 | 12-24 | Moderate to Excellent | [6] |
| CuCl | N-Arylation | 1H-indazoles | Diaryliodonium salts | - | Not specified | Not specified | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-6-methyl-4-nitro-1H-indazole
This protocol is adapted from a representative procedure and may require optimization for this compound.
Materials:
-
3-Iodo-6-methyl-4-nitro-1H-indazole (1 equivalent)
-
Arylboronic acid (1.5 - 2 equivalents)
-
Pd(PPh₃)₄ (5-6 mol%)
-
2 M aqueous Sodium Carbonate (2 equivalents)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole, the corresponding boronic acid or pinacol boronate ester, Pd(PPh₃)₄, and the aqueous Na₂CO₃ solution.
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole
This protocol is a general representation and may need adjustment for specific substrates.
Materials:
-
3-Iodo-6-methyl-4-nitro-1H-indazole (1 equivalent)
-
Alkene (e.g., Methyl Acrylate, 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), dissolve 3-iodo-6-methyl-4-nitro-1H-indazole in anhydrous DMF.
-
Add the base (TEA or Na₂CO₃) and the alkene.
-
Add the palladium catalyst, Pd(OAc)₂.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific alkene.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Visualizing Catalytic Pathways
The following diagrams illustrate generalized workflows for the functionalization of the indazole core using different catalytic systems.
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions on the indazole core.
Caption: Conceptual workflow for Rhodium-catalyzed C-H functionalization of the indazole scaffold.
Concluding Remarks
The functionalization of this compound is a challenging yet crucial task in medicinal chemistry. Palladium-catalyzed cross-coupling reactions remain the most documented and versatile methods, with a wide array of catalysts and ligands available for optimization. Copper-catalyzed reactions present a more economical alternative for specific transformations, particularly C-N bond formation. Emerging techniques in C-H activation, especially with rhodium catalysts, offer a more atom-economical approach, though their application to this specific substrate requires further exploration. The selection of the optimal catalytic system will ultimately depend on the desired transformation, functional group tolerance, and scalability requirements of the synthetic route.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of In Vitro Efficacy of Substituted Indazole Derivatives
This guide provides a comparative overview of the in vitro biological activities of various substituted 1H-indazole derivatives, with a focus on their antiproliferative and antiprotozoal efficacy. The data presented is compiled from multiple studies to facilitate an objective comparison of their performance.
Data Presentation
The following tables summarize the in vitro inhibitory activities of different indazole derivatives against a range of cancer cell lines and Leishmania species. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Antiproliferative Activity of Indazole Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 2f | Indazole derivative | 4T1 (Breast) | 0.23–1.15[1][2] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15[3][4] |
| A549 (Lung) | > 50 | ||
| PC-3 (Prostate) | > 50 | ||
| Hep-G2 (Hepatoma) | > 50 | ||
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629[5][6] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841[5][6] |
| A549 (Lung) | 2.305[5][6] | ||
| Caco2 (Colon) | 4.990[5] | ||
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304[5][6] |
| 6-nitro-indazole derivative | 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 (Lung) | 5–15[7] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [8][9]
| Compound ID | Target Species | IC50 (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| L. tropica | 76 | |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| L. major | 38 | |
| L. tropica | 186 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. The following are representative protocols for the in vitro assays cited in this guide.
In Vitro Antiproliferative MTT Assay[10]
The antiproliferative activity of the indazole derivatives was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.
-
Cell Seeding: Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.[10]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[10]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[10]
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).[10]
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, was then calculated.[10]
In Vitro Antileishmanial Activity Assay[8][9]
The biological potency of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania species was evaluated using an MTT-based assay.
-
Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) were cultured in appropriate media.[8]
-
Compound Exposure: The promastigotes were exposed to increasing concentrations of the synthesized derivatives.[8]
-
MTT Assay: The in vitro antileishmanial activity was determined using the MTT assay, which measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, indicating cell viability.[8]
Visualizations
Apoptosis Signaling Pathway
Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to upregulate cleaved caspase-3 and Bax, while downregulating Bcl-2.[1][2] Compound 6o is suggested to affect apoptosis by potentially inhibiting Bcl-2 family members and the p53/MDM2 pathway.[3][4][11] The following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified Intrinsic Apoptosis Pathway induced by Indazole Derivatives.
Experimental Workflow for In Vitro Antiproliferative Assay
The following diagram outlines the key steps in the MTT assay used to evaluate the cytotoxicity of the indazole derivatives.
Caption: Workflow of the MTT Assay for cytotoxicity assessment.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
Assessing the Drug-Like Properties of 4-Fluoro-6-nitro-1H-indazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The 4-fluoro-6-nitro-1H-indazole series, in particular, presents an intriguing template for the development of new therapeutic agents. The introduction of a fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, potentially improving metabolic stability and membrane permeability. The nitro group, on the other hand, is a common pharmacophore in antimicrobial and anticancer agents. This guide provides a comparative assessment of the drug-like properties of this compound analogs, drawing upon experimental data from closely related compounds to inform future drug discovery efforts.
Physicochemical and ADME Properties: A Comparative Analysis
A critical aspect of drug development is the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific experimental data for this compound analogs is limited in the public domain, we can draw valuable insights from related nitro-heterocyclic compounds. The following tables summarize key drug-like properties, providing a comparative benchmark for this promising class of molecules.
| Property | This compound (Parent) | Bicyclic 4-Nitroimidazole Analog[1] | 5-Nitroindazolin-3-one Analog[2] | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 181.12 | Varies | Varies | ≤ 500 |
| Calculated logP | ~1.8-2.5 (Predicted) | 1.5 - 3.5 | Not Reported | ≤ 5 |
| Hydrogen Bond Donors | 1 | 0-1 | 1-2 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 4-6 | 4-5 | ≤ 10 |
| Polar Surface Area (Ų) | 85.2 | 80-100 | 90-110 | ≤ 140 |
| Aqueous Solubility | Not Reported | Variable | Not Reported | High solubility desirable |
| Permeability (Caco-2, 10⁻⁶ cm/s) | Not Reported | High | High (Inferred from membrane perturbation) | >10 is considered high |
| Metabolic Stability (t½ in microsomes, min) | Not Reported | Good | Not Reported | >30 min is often desirable |
Biological Activity of Nitroindazole Analogs
Nitro-substituted indazoles have demonstrated a range of biological activities. The following table summarizes the inhibitory concentrations of some representative analogs against various targets.
| Compound Class | Target | Activity Metric | Value | Reference |
| 3-Chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | IC₅₀ | 4 - 117 µM | [3] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC₅₀ | 5 - 15 µM | [4] |
| 6-Nitroindazole | IL-1β Inhibition | IC₅₀ | 100.75 µM | [5] |
| 5-Nitroindazolin-3-one derivatives | Trypanosoma cruzi | IC₅₀ | 1.1 - 20 µM | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess drug-like properties, adapted from studies on related compounds.
Metabolic Stability in Liver Microsomes
This protocol, based on methodologies for evaluating bicyclic 4-nitroimidazole analogs, assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][7][8][9]
-
Incubation Mixture Preparation: A solution containing liver microsomes (human or mouse, 0.5 mg/mL protein), NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and 3 mM MgCl₂ in phosphate buffer (100 mM, pH 7.4) is prepared.
-
Compound Incubation: The test compound (final concentration, e.g., 1 µM) is added to the pre-warmed (37°C) incubation mixture to initiate the reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
This assay, widely used in drug discovery, evaluates the potential for intestinal absorption of a compound.[1][10]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are collected from the apical side.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor compartment.
Plasma Membrane Permeability Assay (SYTOX Green)
This assay assesses a compound's ability to disrupt the plasma membrane, which can be an indicator of permeability or cytotoxicity.[2]
-
Parasite Preparation: Trypanosoma cruzi trypomastigotes are washed and resuspended in a suitable buffer.
-
Assay Plate Preparation: The parasites are plated in a 96-well plate.
-
Compound Addition: The test compounds and a positive control (e.g., Triton X-100) are added to the wells.
-
SYTOX Green Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to each well.
-
Fluorescence Measurement: The plate is incubated in the dark, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).
-
Data Analysis: An increase in fluorescence intensity indicates a loss of membrane integrity.
Potential Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways of a compound class is fundamental to drug development. Based on the activities of related indazole derivatives, several potential pathways can be proposed for this compound analogs.
Inhibition of Trypanothione Reductase in Leishmania
The nitro group in nitro-heterocyclic compounds is often a key determinant of their antiprotozoal activity. In trypanosomatids like Leishmania, these compounds can be bioreduced by nitroreductases to generate reactive nitrogen species that induce oxidative stress. A primary target for this class of compounds is Trypanothione Reductase (TR), an enzyme essential for the parasite's antioxidant defense system.[11][12][13] Inhibition of TR leads to an accumulation of oxidized trypanothione, rendering the parasite vulnerable to oxidative damage and cell death.[3][14]
Modulation of Inflammatory Pathways
Indazole derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] These cytokines play a central role in the inflammatory cascade, and their inhibition can lead to a reduction in the inflammatory response.
Targeting Cancer-Related Signaling Pathways
Several indazole-based compounds have been investigated as inhibitors of protein kinases involved in cancer progression. Two potential pathways for this compound analogs to exert antiproliferative effects are through the inhibition of the PI3Kδ and TRPA1 signaling pathways.
-
PI3Kδ Signaling Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a crucial regulator of cell growth, proliferation, and survival. The delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells and is a validated target in B-cell malignancies.[15][16][17][18]
-
TRPA1 Signaling Pathway: The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in pain, inflammation, and respiratory conditions. It has also been implicated in cancer cell proliferation and migration.[19][20][21][22]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct experimental data on the drug-like properties of this specific analog series is not yet widely available, analysis of related nitro-heterocyclic compounds provides a valuable framework for guiding future research. The presented data suggests that analogs of this class are likely to possess favorable physicochemical properties and may exhibit potent biological activity against a range of targets.
Future work should focus on the synthesis and comprehensive in vitro ADME/Tox profiling of a library of this compound analogs. This will enable the establishment of clear structure-activity relationships (SAR) and structure-property relationships (SPR), which are essential for optimizing lead compounds. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be critical for advancing the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. nuvisan.com [nuvisan.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 20. TRPA1 - Wikipedia [en.wikipedia.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Trpa1 transient receptor potential cation channel, subfamily A, member 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-6-nitro-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 4-Fluoro-6-nitro-1H-indazole are critical for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a fluorinated and nitrated heterocyclic compound.
Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for regulatory compliance and laboratory safety. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with caution as a potentially hazardous substance.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.
Key Hazard Considerations:
-
May be harmful if ingested or inhaled.[1]
-
Causes irritation to mucous membranes and the upper respiratory tract.[1]
-
Can emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride, under fire conditions.[1]
Quantitative Data Summary
While detailed quantitative data for this specific compound is limited, the following table summarizes its key identifiers and known hazard classifications based on available information.
| Identifier | Value | Source |
| CAS Number | 885520-01-4 | [1][2] |
| Molecular Formula | C₇H₄FN₃O₂ | [2] |
| Molecular Weight | 181.12 g/mol | [2] |
| Primary Hazards | Irritant, Potentially Harmful | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids and bases | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical. The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocol for Waste Segregation and Collection
Proper segregation of chemical waste is the most critical first step to ensure safe and compliant disposal. As a fluorinated and nitrated organic compound, this compound must be classified and collected as halogenated organic waste.
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling : Immediately affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "885520-01-4."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date waste accumulation started.
-
The name of the principal investigator or laboratory manager.
-
-
Waste Collection :
-
Pure or Unused Compound : Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. Avoid generating dust during the transfer.
-
Contaminated Labware and Materials : Solid contaminated materials, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Contaminated Glassware : Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in a designated liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Prohibited Actions :
-
Do Not Mix : Never combine this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizing agents.
-
No Drain Disposal : Do not dispose of this compound or its rinsate down the drain.
-
No Regular Trash : Do not dispose of this compound or contaminated materials in the regular trash.
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Clean-up (for minor spills) :
-
Wear appropriate PPE, including a respirator.
-
Contain the spill with an inert absorbent material that is compatible with the chemical.
-
Gently sweep up the absorbed material to avoid generating dust.
-
Collect the absorbed material into a sealed container for proper waste disposal as "Halogenated Organic Waste."[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for the material in use.
References
Personal protective equipment for handling 4-Fluoro-6-nitro-1H-indazole
Essential Safety and Handling Guide for 4-Fluoro-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar nitroaromatic and fluorinated heterocyclic compounds. A cautious approach is paramount to ensure personnel safety and minimize environmental impact.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are presumed to include:
-
Specific Target Organ Toxicity (Single Exposure) , potentially causing respiratory tract irritation[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Should be worn at all times in the laboratory when handling the compound.[4][5][6] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation, to be worn in addition to safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for integrity before each use and replace them immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working outside of a certified chemical fume hood.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Safe Handling Operational Plan
1. Engineering Controls and Preparation:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[1]
-
Verify the availability of appropriate spill cleanup materials.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust.
-
Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Keep containers of the compound tightly sealed when not in use.
3. During Experimentation:
-
Clearly label all vessels containing this compound.
4. Storage:
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[4][6]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate height.
-
Don PPE: Wear the appropriate personal protective equipment, including respiratory protection.
-
Contain and Clean:
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[6][8]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.
-
Disposal Plan
The disposal of this compound and its contaminated waste must be handled as regulated chemical waste.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams, particularly incompatible materials.[9]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
On-site treatment or drain disposal is strictly prohibited.[9]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-Fluoro-6-nitro-1H-indazole | C7H4FN3O2 | CID 74787696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







